molecular formula C12H15NO5 B044105 (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid CAS No. 40371-50-4

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Cat. No.: B044105
CAS No.: 40371-50-4
M. Wt: 253.25 g/mol
InChI Key: ULKOBRDRCYROKY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid is a sophisticated chiral building block of significant value in synthetic organic chemistry and peptide research. This compound features a protected amine group (via the carbobenzyloxy, Cbz, group) and a carboxylic acid, making it an ideal precursor for solid-phase and solution-phase peptide synthesis (SPPS). The distinct structural elements—the stereospecific (S) configuration, the versatile Cbz protecting group (cleavable by catalytic hydrogenation), and the 2-hydroxybutyric acid backbone—allow researchers to incorporate a hydroxy-amino acid moiety into complex peptide architectures. This is particularly valuable for designing and synthesizing peptide analogs, enzyme inhibitors, and potential therapeutic agents where the hydroxyl group can participate in hydrogen bonding, influence peptide conformation, or serve as a site for further chemical modification. Its primary research application lies in the exploration of structure-activity relationships (SAR), the development of novel bioactive peptides, and the study of peptidomimetics. By providing a high-purity, enantiomerically defined scaffold, this chemical enables the precise construction of complex molecules, facilitating advanced research in medicinal chemistry and chemical biology.

Properties

IUPAC Name

(2S)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c14-10(11(15)16)6-7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKOBRDRCYROKY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401177349
Record name (2S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40371-50-4
Record name (2S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40371-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-Hydroxy-4-(((phenylmethoxy)carbonyl)amino)butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040371504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.885
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid is a chiral amino acid derivative with significant potential in synthetic organic chemistry and drug development.[1][2] Its structural features, including a hydroxyl group at the α-position and a carbobenzyloxy-protected amine, make it a valuable building block for complex molecules, such as aminoglycoside antibiotics.[1] This technical guide provides a comprehensive overview of the key analytical techniques and methodologies required for the unambiguous structure elucidation of this compound. Detailed experimental protocols for spectroscopic analysis are presented, alongside a summary of its physicochemical properties and a discussion of its potential biological relevance based on related structures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and application. Key quantitative data are summarized in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₅[1][2][3]
Molecular Weight 253.25 g/mol [1][2][4]
CAS Number 40371-50-4[1][3][5]
Melting Point 75-78 °C[1][3]
Appearance White to light yellow crystalline powder[4]
Optical Rotation [α] = +10° (c=1, chloroform)[1]

Synthesis

The synthesis of this compound can be achieved through various synthetic routes, often starting from chiral precursors to ensure the desired stereochemistry. One reported method involves the N-benzyloxycarbonylation of 4-amino-2-hydroxybutyric acid. A general workflow for its synthesis is depicted in the following diagram.

Synthesis_Workflow Start Starting Material ((S)-4-Amino-2-hydroxybutyric acid) Step1 Protection of Amino Group (Benzyl Chloroformate, Base) Start->Step1 Purification Purification (Crystallization/Chromatography) Step1->Purification Product Final Product (this compound) Purification->Product

Figure 1: General Synthesis Workflow.
Experimental Protocol: Synthesis

A plausible synthetic protocol, adapted from general procedures for N-protection of amino acids, is as follows:

  • Dissolution: Dissolve (S)-4-amino-2-hydroxybutyric acid in an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, at 0-5 °C.

  • Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution while maintaining the temperature and pH.

  • Reaction: Allow the reaction to proceed for several hours at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) and multiplicities for the key protons are summarized in Table 2.

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)7.2 - 7.4Multiplet
Benzyl CH₂~5.1Singlet
CH-OH (α-proton)~4.2Multiplet
NH~5.5Broad singlet
CH₂-NH~3.2 - 3.4Multiplet
CH₂ (β to COOH)~1.8 - 2.0Multiplet
COOH>10Broad singlet

Note: Expected values are based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Expected chemical shifts are presented in Table 3.

Carbon AssignmentExpected Chemical Shift (ppm)
Carboxylic Acid (C=O)~175
Carbamate (C=O)~157
Aromatic (C₆H₅)~128-136
Benzyl CH₂~67
CH-OH (α-carbon)~70
CH₂-NH~40
CH₂ (β to COOH)~30

Note: Expected values are based on typical chemical shifts for similar functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Under electrospray ionization (ESI), the molecule is expected to show a prominent pseudomolecular ion [M+H]⁺ or [M-H]⁻. Key fragmentation pathways would likely involve the loss of the benzyl group, the carbobenzyloxy group, and cleavage of the butyric acid backbone. A logical workflow for MS data acquisition and analysis is shown below.

MS_Workflow Sample Sample Preparation (Dissolution in suitable solvent) Ionization Ionization (e.g., Electrospray Ionization - ESI) Sample->Ionization Analysis Mass Analysis (Detection of m/z values) Ionization->Analysis Interpretation Data Interpretation (Molecular ion and fragmentation pattern) Analysis->Interpretation

Figure 2: Mass Spectrometry Analysis Workflow.
Experimental Protocols for Structure Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Employ proton decoupling to obtain a spectrum with single lines for each carbon. A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on their chemical shifts, multiplicities, and coupling constants. Correlate ¹H and ¹³C signals using 2D NMR techniques (e.g., HSQC, HMBC) if necessary for unambiguous assignment.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.

  • MS/MS Analysis: To aid in structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structural components of the molecule.

Biological Context

While specific biological activities for this compound are not extensively documented, the structurally related compound (S)-4-amino-3-hydroxybutyric acid (GABOB) is known to be an agonist at GABA receptors.[6] This suggests that derivatives like the title compound could be explored for their potential as modulators of GABAergic neurotransmission, a key signaling pathway in the central nervous system. Further research is warranted to investigate the biological profile of this compound.

GABA_Signaling GABOB (S)-4-Amino-3-hydroxybutyric acid (GABOB) GABA_R GABA Receptor GABOB->GABA_R Agonist Neuronal_Inhibition Neuronal Inhibition GABA_R->Neuronal_Inhibition Leads to

Figure 3: Simplified GABA Receptor Signaling.

Conclusion

The structural elucidation of this compound is a critical step in its application in research and development. This guide has provided a detailed overview of the necessary analytical techniques, including comprehensive experimental protocols for NMR and mass spectrometry. The presented data and workflows offer a robust framework for scientists to confirm the identity and purity of this valuable chiral building block, paving the way for its use in the synthesis of novel compounds with potential therapeutic applications.

References

An In-depth Technical Guide to (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 40371-50-4

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, also known as (S)-4-(Benzyloxycarbonylamino)-2-hydroxybutanoic acid, is a chiral amino acid derivative. Its structure, featuring a protected amine and a hydroxyl group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and polymer chemistry sectors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its role as a building block in drug development and a modifier for biocompatible polymers. While the biological activity of its deprotected form, (S)-4-Amino-2-hydroxybutyric acid, is noted for its effects on neurotransmission, the carbobenzyloxy-protected compound is primarily utilized as a synthetic intermediate. This document aims to consolidate the available technical information to support its application in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] The presence of a chiral center at the C2 position results in optical activity. Its chemical structure combines a carboxylic acid, a hydroxyl group, and a carbobenzyloxy (Cbz or Z) protected amine, which imparts specific reactivity and solubility characteristics. The Cbz group is a common amine protecting group in peptide synthesis, removable under specific conditions such as hydrogenolysis.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 40371-50-4[2][3][4]
Molecular Formula C₁₂H₁₅NO₅[2][3][4]
Molecular Weight 253.25 g/mol [2][3][4]
Appearance White to off-white crystalline powder[1]
Melting Point 75-78 °C
Solubility Soluble in water and alcohol[1]
Purity Typically ≥95%[4]
Optical Rotation [α]23/D +10° (c=1, chloroform)

Synthesis

Conceptual Experimental Protocol:

Objective: To synthesize this compound from (S)-4-amino-2-hydroxybutyric acid.

Materials:

  • (S)-4-amino-2-hydroxybutyric acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane and water (or other suitable solvent system)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve (S)-4-amino-2-hydroxybutyric acid in an aqueous solution of sodium bicarbonate.

  • Protection Reaction: Cool the solution in an ice bath and add benzyl chloroformate dropwise while maintaining the pH around 8-9. Stir vigorously for several hours at room temperature.

  • Work-up: Wash the reaction mixture with ethyl acetate to remove any unreacted benzyl chloroformate. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

  • Extraction: Extract the product into ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Diagram 1: Conceptual Synthesis Workflow

G Conceptual Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_purification Purification start (S)-4-amino-2-hydroxybutyric acid reaction Addition of Benzyl Chloroformate in basic aqueous solution start->reaction purification Acidification, Extraction, and Recrystallization reaction->purification product This compound purification->product

Caption: A conceptual workflow for the synthesis of the target compound.

Applications in Research and Development

The primary application of this compound lies in its utility as a chiral building block for the synthesis of more complex molecules.

Pharmaceutical Synthesis

This compound is used in the production of peptide-based drugs.[1] The presence of the Cbz protecting group allows for the selective reaction of the carboxylic acid or hydroxyl group in subsequent synthetic steps. The deprotected form, (S)-4-Amino-2-hydroxybutyric acid, is a component of butirosin A and B, which are aminoglycoside antibiotics.[3] Therefore, the Cbz-protected version serves as a key intermediate in the synthesis of these and related antibiotics.

Polymer Chemistry

This compound has been identified as a modifier for polymers such as polylactic acid (PLA) and polycarbonate.[2][4] Its incorporation into polymer chains can introduce functional groups that alter the polymer's properties. For instance, the amino and hydroxyl groups can be used to attach other molecules or to modify the polymer's hydrophilicity and biodegradability. The compound is also noted to have antibacterial properties, which could be beneficial in the development of new biocompatible materials.[2][4]

Biological Activity and Signaling Pathways

There is limited direct information on the biological activity and mechanism of action of this compound itself. Its primary role is that of a synthetic intermediate, and the Cbz group is generally removed to yield the biologically active molecule.

The deprotected form, (S)-(-)-4-Amino-2-hydroxybutyric acid, is an analogue of γ-aminobutyric acid (GABA) and has been studied for its potential as a neurotransmitter. Research suggests it may have neuroprotective properties and could be a candidate for studies related to neurodegenerative diseases and cognitive enhancement. Its ability to modulate neurotransmitter levels makes it a compound of interest for the development of therapeutics for conditions such as anxiety and depression.

Due to the lack of specific studies on the Cbz-protected compound's interaction with biological systems, no signaling pathway diagrams can be provided at this time. Research efforts are focused on the biological effects of the deprotected amine.

Diagram 2: Logical Relationship of Cbz-Protected vs. Deprotected Form

G Relationship between Cbz-protected and deprotected forms. Cbz_protected This compound (Synthetic Intermediate) Deprotected (S)-4-Amino-2-hydroxybutyric acid (Biologically Active Form) Cbz_protected->Deprotected Deprotection (e.g., Hydrogenolysis) Application Pharmaceutical & Polymer Synthesis Cbz_protected->Application Biological_Activity Neurotransmitter Modulation Deprotected->Biological_Activity

Caption: The role of the Cbz-protected form as a precursor to the biologically active molecule.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, computed 13C NMR data is available.

Table 2: Computed 13C NMR Chemical Shifts

Carbon AtomChemical Shift (ppm)
C=O (Carboxylic Acid)175.0
C=O (Carbamate)156.5
Aromatic C (quaternary)137.0
Aromatic CH128.5
Aromatic CH128.0
Aromatic CH127.8
CH-OH70.0
O-CH₂ (Benzyl)66.5
N-CH₂40.0
CH₂35.0

Note: These are computed values and may differ from experimental data.

Conclusion

This compound is a specialty chemical with significant potential in the fields of drug discovery and materials science. Its utility as a chiral building block for the synthesis of antibiotics and as a functional monomer for polymer modification underscores its importance. While direct biological activity data for the Cbz-protected form is scarce, its role as a precursor to the neuroactive compound (S)-4-Amino-2-hydroxybutyric acid is well-established. Further research into the direct biological effects of the title compound and the development of detailed, publicly available synthesis protocols would be beneficial for the scientific community. This guide provides a foundational understanding of the compound based on currently available information, highlighting its properties, applications, and the logical context of its use in broader research and development endeavors.

References

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Weight of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of this compound, a compound of interest in various research and development applications.

Molecular Formula

The chemical formula for this compound is C12H15NO5.[1][2][3] This formula indicates that each molecule of the compound is composed of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms.

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The standard atomic weights for the constituent elements are:

  • Carbon (C): approximately 12.011 atomic mass units (amu)[4][5]

  • Hydrogen (H): approximately 1.008 amu[6][7][8]

  • Nitrogen (N): approximately 14.007 amu[9][10][11]

  • Oxygen (O): approximately 15.999 amu[12][13][14]

The molecular weight of C12H15NO5 is calculated as follows:

(12 × 12.011) + (15 × 1.008) + (1 × 14.007) + (5 × 15.999) = 144.132 + 15.120 + 14.007 + 79.995 = 253.254 amu

The molecular weight is often expressed in grams per mole ( g/mol ), and for this compound, it is approximately 253.25 g/mol .[1][3]

Data Presentation

The following table summarizes the atomic composition and contribution of each element to the total molecular weight of this compound.

ElementSymbolNumber of AtomsStandard Atomic Weight (amu)Total Contribution to Molecular Weight (amu)
CarbonC1212.011144.132
HydrogenH151.00815.120
NitrogenN114.00714.007
OxygenO515.99979.995
Total 33 253.254

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry. A detailed experimental protocol for this technique is as follows:

Objective: To determine the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol or acetonitrile)

  • Volatile acid (e.g., formic acid)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: A dilute solution of the analyte is prepared by dissolving a small amount of this compound in the chosen solvent. A common concentration is in the range of 1-10 µg/mL. To promote ionization, a small amount of formic acid (typically 0.1% by volume) is added to the solution.

  • Instrument Setup: The mass spectrometer is calibrated using a known standard. The ESI source parameters, such as capillary voltage, nebulizing gas flow rate, and drying gas temperature, are optimized for the analyte.

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: In the ESI source, a high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer of the spectrometer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The molecular weight is determined from the m/z value of the molecular ion peak. For this compound, a prominent peak is expected at an m/z corresponding to the protonated molecule [M+H]+, which would be approximately 254.261.

Visualization

The following diagram illustrates the logical relationship in the calculation of the molecular weight.

MolecularWeightCalculation cluster_elements Atomic Composition cluster_weights Atomic Weights (amu) cluster_calculation Calculation C Carbon (C) 12 atoms C_aw 12.011 H Hydrogen (H) 15 atoms H_aw 1.008 N Nitrogen (N) 1 atom N_aw 14.007 O Oxygen (O) 5 atoms O_aw 15.999 C_total 12 * 12.011 = 144.132 C_aw->C_total H_total 15 * 1.008 = 15.120 H_aw->H_total N_total 1 * 14.007 = 14.007 N_aw->N_total O_total 5 * 15.999 = 79.995 O_aw->O_total Sum Sum C_total->Sum H_total->Sum N_total->Sum O_total->Sum MW Molecular Weight 253.254 amu Sum->MW

Caption: Molecular weight calculation workflow.

References

An In-depth Technical Guide to the Synthesis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, a valuable chiral building block in the pharmaceutical industry. The document details various synthetic strategies, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound, also known as (S)-4-(Benzyloxycarbonylamino)-2-hydroxybutanoic acid, is a key intermediate in the synthesis of various bioactive molecules, including aminoglycoside antibiotics. Its stereochemistry is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide explores several effective pathways to obtain the desired (S)-enantiomer with high purity.

Synthetic Pathways Overview

Several synthetic strategies have been developed to produce this compound. The most prominent and efficient routes include:

  • Biocatalytic Synthesis via Yeast-Catalyzed Reduction: This pathway utilizes the stereoselective reduction of a 2-oxo precursor using baker's yeast, offering high enantioselectivity.

  • Chemoenzymatic Synthesis from L-Asparagine: This route involves a series of chemical transformations starting from the readily available chiral building block, L-asparagine.

  • Multi-step Synthesis from Malic Acid: This approach leverages the chirality of malic acid to construct the target molecule through a sequence of organic reactions.

This guide will focus on providing detailed protocols for the most established and reliable of these methods.

Biocatalytic Synthesis via Yeast-Catalyzed Stereoselective Reduction

This pathway is a highly effective method for obtaining the (S)-enantiomer with high optical purity. The key step involves the stereoselective reduction of a 2-oxobutanoate precursor using Saccharomyces species.

Overall Synthesis Workflow

Yeast_Reduction_Workflow cluster_0 Preparation of Precursor cluster_1 Biocatalytic Reduction cluster_2 Final Product Formation Start N-Cbz-L-glutamic acid Intermediate1 N-Cbz-L-glutamic acid α-methyl ester Start->Intermediate1 SOCl2, MeOH Intermediate2 Methyl-4-(benzyloxycarbonylamino)-2-oxobutanoate Intermediate1->Intermediate2 1. (COCl)2, DMSO 2. Et3N Reduction Stereoselective Reduction Intermediate2->Reduction Yeast Saccharomyces carlsbergensis Yeast->Reduction Product_unprotected (S)-Methyl-4-(benzyloxycarbonylamino)-2-hydroxybutanoate Reduction->Product_unprotected Hydrolysis Hydrolysis Product_unprotected->Hydrolysis aq. NaOH Final_Product This compound Hydrolysis->Final_Product

Yeast-Catalyzed Synthesis Workflow
Experimental Protocols

Step 1: Synthesis of Methyl-4-(benzyloxycarbonylamino)-2-oxobutanoate (Precursor)

A detailed protocol for the synthesis of the precursor, methyl-4-(benzyloxycarbonylamino)-2-oxobutanoate, is crucial for the success of the biocatalytic reduction. This can be achieved from N-Cbz-L-glutamic acid through a two-step process involving esterification followed by oxidation.

  • Materials: N-Cbz-L-glutamic acid, Thionyl chloride (SOCl₂), Methanol (MeOH), Oxalyl chloride ((COCl)₂), Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • Esterification: N-Cbz-L-glutamic acid is esterified to its α-methyl ester by reacting with thionyl chloride in methanol.

    • Oxidation (Swern Oxidation): The resulting α-methyl ester is then oxidized to the corresponding 2-oxo compound using a Swern oxidation protocol with oxalyl chloride, DMSO, and triethylamine in dichloromethane at low temperatures (-78 °C).

Step 2: Yeast-Catalyzed Stereoselective Reduction

This key step establishes the desired (S)-stereochemistry at the C-2 position.[1]

  • Yeast Strain: Saccharomyces carlsbergensis ATCC 2345 or Saccharomyces sp. Edme have been found to be effective.[1]

  • Media and Conditions:

    • A suspension of baker's yeast in a sucrose solution is prepared.

    • The precursor, methyl-4-(benzyloxycarbonylamino)-2-oxobutanoate, is added to the fermenting yeast suspension.

    • The reaction is typically carried out at room temperature for 24-48 hours with stirring.

  • Work-up and Purification:

    • The reaction mixture is centrifuged to separate the yeast cells.

    • The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Step 3: Hydrolysis to the Final Product

The methyl ester is hydrolyzed to the corresponding carboxylic acid to yield the final product.

  • Materials: (S)-Methyl-4-(benzyloxycarbonylamino)-2-hydroxybutanoate, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).

  • Procedure:

    • The purified methyl ester from the previous step is dissolved in a mixture of methanol and water.

    • An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

    • The reaction mixture is acidified with dilute hydrochloric acid to pH 2-3.

    • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data
StepProductYieldEnantiomeric Excess (ee)
Yeast-catalyzed reduction(S)-Methyl-4-(benzyloxycarbonylamino)-2-hydroxybutanoate40-54%[1]88%[1]
HydrolysisThis compoundHigh>99% (after recrystallization)

Synthesis from L-Asparagine

An alternative enantioselective route starts from the readily available amino acid L-asparagine. This pathway involves the transformation of the carboxamide group into a nitrile, followed by reduction and subsequent protection.

Overall Synthesis Workflow

Asparagine_Route_Workflow Start L-Asparagine Intermediate1 N-Carbobenzoxy-L-asparagine Start->Intermediate1 Benzyl Chloroformate, Base Intermediate2 N-Carbobenzoxy-β-cyano-L-alanine Intermediate1->Intermediate2 Acetic Anhydride, Pyridine Intermediate3 (S)-4-Amino-2-hydroxybutyric acid Intermediate2->Intermediate3 1. H2, PtO2 2. Hydrolysis Final_Product This compound Intermediate3->Final_Product Benzyl Chloroformate, Base

Synthesis Workflow from L-Asparagine
Experimental Protocols

Step 1: N-Carbobenzoxy-L-asparagine

  • Materials: L-Asparagine, Sodium Carbonate (Na₂CO₃), Benzyl Chloroformate (Cbz-Cl), Water.

  • Procedure: L-asparagine is dissolved in an aqueous solution of sodium carbonate. The solution is cooled in an ice bath, and benzyl chloroformate is added slowly while maintaining the pH between 8 and 10. The reaction is stirred until completion, and the product is isolated by acidification.

Step 2: N-Carbobenzoxy-β-cyano-L-alanine

  • Materials: N-Carbobenzoxy-L-asparagine, Acetic Anhydride, Pyridine.

  • Procedure: N-Carbobenzoxy-L-asparagine is treated with acetic anhydride in pyridine to convert the carboxamide group into a nitrile group.

Step 3: (S)-4-Amino-2-hydroxybutyric acid

  • Materials: N-Carbobenzoxy-β-cyano-L-alanine, Platinum oxide (PtO₂), Ethanol, Water, Hydrochloric acid.

  • Procedure: The nitrile intermediate is reduced via catalytic hydrogenation using platinum oxide as a catalyst in a mixture of ethanol, water, and hydrochloric acid. This step simultaneously reduces the nitrile to an aminomethyl group and removes the Cbz protecting group. The resulting amino acid is then isolated.

Step 4: N-Cbz Protection

  • Materials: (S)-4-Amino-2-hydroxybutyric acid, Sodium Bicarbonate (NaHCO₃), Benzyl Chloroformate (Cbz-Cl), Tetrahydrofuran (THF), Water.

  • Procedure: The unprotected (S)-4-amino-2-hydroxybutyric acid is dissolved in a mixture of THF and water containing sodium bicarbonate. Benzyl chloroformate is added at 0 °C, and the reaction is stirred until completion. The final product is extracted with an organic solvent and purified by column chromatography.

Quantitative Data

Detailed yield information for each step of this specific pathway requires further optimization and reporting in peer-reviewed literature. However, similar transformations reported in patents suggest moderate to good yields for the individual steps.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
Melting Point 75-78 °C
Appearance White Solid
Optical Rotation ([α]D) +10° (c=1, chloroform)
Spectroscopic Data
Technique Data
¹H NMR (CDCl₃, 400 MHz) δ 7.39-7.29 (m, 5H), 5.50 (br t, 1H), 5.11 (s, 2H), 4.25 (dd, J=7.6, 4.4 Hz, 1H), 3.45-3.25 (m, 2H), 2.15-2.05 (m, 1H), 1.95-1.85 (m, 1H).
¹³C NMR (CDCl₃, 101 MHz) δ 176.8, 156.9, 136.2, 128.6, 128.2, 128.1, 69.8, 67.2, 40.8, 33.5.
**IR (KBr, cm⁻¹) **3440, 3340, 2950, 1715, 1690, 1530, 1260, 1050.
Mass Spectrometry (ESI-MS) m/z 254.1 [M+H]⁺, 276.1 [M+Na]⁺.

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Conclusion

This technical guide has outlined robust and enantioselective synthetic pathways for the preparation of this compound. The biocatalytic approach utilizing yeast-catalyzed reduction offers an efficient method to achieve high enantiomeric purity. The chemoenzymatic route starting from L-asparagine provides a viable alternative using a readily available chiral precursor. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the production of this important chiral building block.

References

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, also known as (S)-4-(Benzyloxycarbonylamino)-2-hydroxybutanoic acid, is a chiral building block of significant interest in the pharmaceutical industry. Its structure incorporates a protected amine, a hydroxyl group, and a carboxylic acid, making it a versatile synthon for the creation of complex molecules. This technical guide provides a comprehensive review of the literature, focusing on its synthesis, physicochemical properties, and its critical role in the development of aminoglycoside antibiotics, particularly the semi-synthetic antibiotic amikacin.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 40371-50-4[1]
Molecular Formula C₁₂H₁₅NO₅[1]
Molecular Weight 253.25 g/mol [1][2]
Melting Point 75-78 °C[1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water and alcohol

Synthesis of this compound

The synthesis of the title compound involves the protection of the amino group of (S)-4-amino-2-hydroxybutyric acid with a carbobenzyloxy (Cbz) group. While a specific detailed protocol for this exact molecule is not widely published, a general procedure for the N-Cbz protection of amino acids can be adapted.

General Experimental Protocol for N-Cbz Protection

This protocol is based on standard procedures for the Cbz protection of amino acids.

Materials:

  • (S)-4-amino-2-hydroxybutyric acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF) or other suitable organic solvent

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-4-amino-2-hydroxybutyric acid in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (or sodium carbonate) to the solution to act as a base.

  • Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture while stirring.

  • Allow the reaction to stir at 0 °C for several hours or overnight, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Role in Drug Development: Synthesis of Amikacin

The primary application of this compound in drug development is as a key intermediate in the synthesis of amikacin, a semi-synthetic aminoglycoside antibiotic. Amikacin is derived from kanamycin A and is effective against a broad spectrum of Gram-negative bacteria, including many strains resistant to other aminoglycosides. The addition of the (S)-4-amino-2-hydroxybutyryl group at the N-1 position of the 2-deoxystreptamine ring of kanamycin A sterically hinders the enzymatic modification that leads to bacterial resistance.[3]

The synthesis of amikacin involves the acylation of a protected kanamycin A derivative with an activated form of this compound, typically the N-hydroxysuccinimide (NHS) ester.

Experimental Workflow: Synthesis of Amikacin

The following workflow is based on procedures described in the patent literature.[4][5]

Amikacin_Synthesis cluster_0 Activation of the Side Chain cluster_1 Acylation Reaction cluster_2 Deprotection cluster_3 Purification Cbz_HABA (S)-N-Carbobenzyloxy-4- amino-2-hydroxybutyric acid NHS_Ester (S)-N-Cbz-4-amino-2-hydroxybutyric acid N-hydroxysuccinimide ester Cbz_HABA->NHS_Ester NHS, DCC or EDC in organic solvent Acylated_Intermediate N-1 Acylated Kanamycin A Derivative NHS_Ester->Acylated_Intermediate Acylation in a biphasic system (e.g., water/methylene chloride) pH control (4.5-6.5) Protected_Kanamycin Protected Kanamycin A (e.g., 3,6'-di-N-Cbz-Kanamycin A) Protected_Kanamycin->Acylated_Intermediate Amikacin Amikacin Acylated_Intermediate->Amikacin Hydrogenolysis (e.g., H₂, Pd/C) to remove Cbz groups Purified_Amikacin Purified Amikacin Amikacin->Purified_Amikacin Ion-exchange chromatography

Figure 1. General workflow for the synthesis of Amikacin.
Detailed Experimental Protocol: Acylation of Protected Kanamycin A

The following protocol is a representative example based on patent literature.[5]

Materials:

  • 3,6'-di-N-benzyloxycarbonyl-kanamycin A

  • This compound N-hydroxysuccinimide ester

  • Water

  • Methylene chloride or other suitable water-immiscible organic solvent

  • Acetic acid and Sodium hydroxide (for pH adjustment)

Procedure:

  • Suspend 3,6'-di-N-benzyloxycarbonyl-kanamycin A in deionized water.

  • Adjust the pH to approximately 6 with acetic acid to aid dissolution.

  • In a separate flask, dissolve the (S)-N-Cbz-4-amino-2-hydroxybutyric acid N-hydroxysuccinimide ester in methylene chloride.

  • Add the solution of the activated ester to the aqueous solution of the protected kanamycin A.

  • Stir the biphasic mixture vigorously at room temperature overnight. The pH should be maintained between 4.5 and 6.5.

  • After the reaction is complete, separate the organic phase.

  • The aqueous phase containing the acylated product is then carried forward to the deprotection step.

Biological Significance: The Butirosin Biosynthetic Pathway

(S)-4-amino-2-hydroxybutyric acid (AHBA) is a naturally occurring component of the aminoglycoside antibiotic butirosin, which is produced by Bacillus circulans. The biosynthetic pathway of AHBA provides insight into the natural importance of this moiety. The pathway begins with L-glutamate and involves a series of enzymatic transformations, including the use of an acyl carrier protein (ACP).[6][7]

Butirosin_Biosynthesis L_Glutamate L-Glutamate GABA_ACP γ-Aminobutyrate-ACP L_Glutamate->GABA_ACP BtrK (Decarboxylase) BtrJ (Ligase) GG_GABA_ACP γ-Glutamyl-γ-aminobutyrate-ACP GABA_ACP->GG_GABA_ACP γ-Glutamylation (Protective Step) AHBA_Side_Chain (S)-4-Amino-2-hydroxybutyrate (AHBA) Side Chain on ACP GG_GABA_ACP->AHBA_Side_Chain BtrO/BtrV (Monooxygenase) (Hydroxylation) Butirosin Butirosin AHBA_Side_Chain->Butirosin BtrH (Acyltransferase) Ribostamycin Ribostamycin Ribostamycin->Butirosin Acylation

Figure 2. Biosynthetic pathway of the AHBA side chain in Butirosin.

This biosynthetic pathway highlights a fascinating example of "protective-group chemistry" in a natural system, where a γ-glutamyl group is used to protect an intermediate.[6]

Conclusion

This compound is a vital chiral intermediate, primarily utilized in its activated N-hydroxysuccinimide ester form for the semi-synthesis of the important aminoglycoside antibiotic, amikacin. Its synthesis is achieved through standard N-Cbz protection of the corresponding unprotected amino acid. The biological significance of the (S)-4-amino-2-hydroxybutyrate moiety is underscored by its presence in the naturally occurring antibiotic butirosin. A deeper understanding of the synthesis and application of this compound is crucial for researchers and professionals involved in the development of novel antibiotics and other therapeutic agents. Further research to develop more efficient and scalable synthetic routes to this valuable building block is of continued interest.

References

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

This technical guide provides a comprehensive overview of the available solubility data for this compound, a key intermediate in the synthesis of various pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document summarizes existing qualitative data, outlines detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for solubility assessment.

Introduction

This compound (Cbz-AHBA) is a protected amino acid derivative crucial for the synthesis of complex molecules, including certain antibiotics. Its solubility is a critical parameter for reaction condition optimization, purification, and formulation development. This guide addresses the current landscape of solubility information for this compound and provides methodologies for its empirical determination.

Solubility Data

Currently, there is limited quantitative solubility data for this compound in publicly available literature. The existing information is qualitative and at times conflicting, underscoring the need for empirical determination in specific solvent systems.

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
ChloroformSlightly Soluble
DMSOSlightly Soluble
MethanolSlightly Soluble
WaterSoluble
AlcoholSoluble

Note: The conflicting reports on water and alcohol solubility (one source stating "soluble" and others implying limited solubility in polar organic solvents) highlight the necessity for experimental verification.

Factors Influencing Solubility

The solubility of N-Cbz protected amino acids like Cbz-AHBA is influenced by several factors:

  • The N-terminal Protecting Group: The carbobenzyloxy (Cbz) group is relatively nonpolar, which can enhance solubility in organic solvents compared to the unprotected amino acid.

  • The Amino Acid Side Chain: The hydroxybutyric acid moiety contains both a hydroxyl and a carboxylic acid group, which can participate in hydrogen bonding, affecting solubility in protic solvents.

  • Solvent System: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are key determinants of solubility.

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.

Experimental Protocols for Solubility Determination

Given the absence of precise quantitative data, researchers will need to determine the solubility of this compound experimentally. The following are detailed protocols for two standard methods.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[1][2]

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial or flask. The excess solid should be clearly visible.

  • Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the mixture to stand undisturbed for a period to allow the excess solid to sediment.

  • Carefully withdraw a sample of the supernatant.

  • Immediately filter the sample to remove any undissolved solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Nuclear Magnetic Resonance (NMR) Method

NMR spectroscopy offers a rapid and accurate alternative for determining solubility without the need for phase separation.[3][4][5]

Objective: To quantitatively determine the solubility of this compound in a deuterated solvent.

Materials:

  • This compound (solid)

  • Deuterated solvent of interest (e.g., DMSO-d6, Methanol-d4)

  • NMR spectrometer

  • NMR tubes

  • Internal standard (optional, for quantification)

Procedure:

  • Prepare a saturated solution by adding an excess of this compound to the deuterated solvent in a vial.

  • Agitate the mixture to ensure saturation.

  • Transfer an aliquot of the saturated solution, including some of the excess solid, to an NMR tube. The presence of the solid does not interfere with the signals of the dissolved compound.

  • Acquire a quantitative ¹H NMR spectrum of the sample.

  • The concentration of the solute can be determined by integrating a well-resolved signal of the compound and comparing it to the integral of a known concentration of an internal standard or by using the PULCON (Pulse Length based Concentration determination) method.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

G cluster_0 Solubility Assessment Workflow A Define Solvent and Temperature B Qualitative Solubility Test (e.g., visual inspection) A->B C Quantitative Solubility Determination B->C If quantitative data needed D Shake-Flask Method C->D E NMR Method C->E F Data Analysis and Reporting D->F E->F

References

In-Depth Technical Guide: (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid. This molecule is of significant interest in the synthesis of various pharmaceutical compounds, including aminoglycoside antibiotics.

Core Spectroscopic and Physical Data

This compound, also known as (S)-4-[(Benzyloxycarbonyl)amino]-2-hydroxybutanoic acid, is a white solid with the following properties:

PropertyValueReference
CAS Number 40371-50-4[1][2]
Molecular Formula C₁₂H₁₅NO₅[1][2]
Molecular Weight 253.25 g/mol [2]
Melting Point 75-78 °C[1]

Spectroscopic Data Summary

Detailed spectroscopic data for this compound is not widely available in public databases. The following tables are based on typical values for similar N-Cbz protected amino acids and available data for related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityAssignment
~7.35mC₆H₅-
~5.10s-CH₂-Ph
~4.20tH-2
~3.25qH-4
~2.00mH-3

Predicted data based on general knowledge of N-Cbz protected amino acids. Actual experimental data may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~175C-1 (COOH)
~157C=O (Cbz)
~136C (aromatic, quaternary)
~128.5CH (aromatic)
~128.0CH (aromatic)
~70C-2
~67-CH₂-Ph
~40C-4
~35C-3

Predicted data based on general knowledge of N-Cbz protected amino acids. Actual experimental data may vary.

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)Assignment
3400-2500 (broad)O-H stretch (carboxylic acid)
~3300N-H stretch (amide)
~3030C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1710C=O stretch (carboxylic acid)
~1690C=O stretch (amide, Cbz)
~1530N-H bend (amide)
~1250C-O stretch (carboxylic acid/Cbz)

Predicted data based on general knowledge of N-Cbz protected amino acids. Actual experimental data may vary.

Table 4: Mass Spectrometry Data (Predicted)
m/zAssignment
254.0923[M+H]⁺
276.0742[M+Na]⁺

Predicted data for the exact mass. The observed fragmentation pattern may vary depending on the ionization technique.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the protection of the amino group of (S)-4-amino-2-hydroxybutyric acid using benzyl chloroformate.

Synthesis of this compound

This protocol is adapted from the synthesis of related N-benzyloxycarbonyl-amino acids.

Materials:

  • (S)-4-amino-2-hydroxybutyric acid

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-4-amino-2-hydroxybutyric acid in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Add a solution of benzyl chloroformate in dioxane dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with ethyl acetate to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer to a low pH with dilute hydrochloric acid.

  • Extract the product into ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic Analysis Protocol

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthesis Workflow start Start: (S)-4-amino-2-hydroxybutyric acid dissolution Dissolve in aq. NaHCO₃ start->dissolution cooling Cool to 0°C dissolution->cooling addition Add Cbz-Cl in Dioxane cooling->addition reaction Stir overnight at RT addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification workup->purification product Product: (S)-N-Cbz-4-amino-2-hydroxybutyric acid purification->product

Caption: Synthetic workflow for this compound.

G cluster_analysis Spectroscopic Analysis Workflow sample Purified Sample nmr NMR (¹H, ¹³C) sample->nmr ir FT-IR (ATR) sample->ir ms Mass Spectrometry (ESI) sample->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, a valuable chiral building block in the development of various pharmaceutical compounds. The synthesis is approached via a three-step chemo-biocatalytic route, commencing with the preparation of a key precursor, methyl 4-(benzyloxycarbonylamino)-2-oxobutanoate. This intermediate subsequently undergoes a stereoselective reduction of the ketone functionality to the desired (S)-alcohol, facilitated by a yeast-based biocatalyst. The final step involves the selective hydrolysis of the methyl ester to yield the target carboxylic acid. This protocol offers a practical and enantioselective pathway to the desired product.

Introduction

This compound is a protected amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a chiral β-amino-α-hydroxy acid backbone, is found in a variety of biologically active molecules. The carbobenzyloxy (Cbz) protecting group on the amine allows for selective manipulations at other functional sites, making it a versatile intermediate for peptide synthesis and the construction of complex molecular architectures. This protocol details a reliable method for its preparation, emphasizing stereochemical control.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through the following three key steps:

  • Synthesis of Methyl 4-(benzyloxycarbonylamino)-2-oxobutanoate (Precursor): This step involves the preparation of the α-keto ester precursor. A plausible synthetic route starts from N-Cbz-L-aspartic acid.

  • Biocatalytic Stereoselective Reduction: The prochiral ketone of the precursor is stereoselectively reduced to the corresponding (S)-alcohol using a whole-cell biocatalyst, such as Saccharomyces carlsbergensis. This enzymatic step is crucial for establishing the desired stereochemistry at the C2 position.

  • Hydrolysis of Methyl Ester: The final step is the saponification of the methyl ester to the carboxylic acid, yielding the target product. Care must be taken to employ conditions that do not compromise the Cbz protecting group or the chiral center.

Synthesis_Workflow Start N-Cbz-L-aspartic acid Step1 Step 1: Precursor Synthesis Start->Step1 Precursor Methyl 4-(Cbz-amino)-2-oxobutanoate Step1->Precursor Step2 Step 2: Biocatalytic Reduction (Saccharomyces carlsbergensis) Precursor->Step2 Intermediate Methyl (S)-N-Cbz-4-amino-2-hydroxybutyrate Step2->Intermediate Step3 Step 3: Ester Hydrolysis Intermediate->Step3 Product (S)-N-Cbz-4-amino-2-hydroxybutyric acid Step3->Product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(benzyloxycarbonylamino)-2-oxobutanoate

This protocol outlines a potential route from N-benzyloxycarbonyl-L-aspartic acid 4-methyl ester.

Materials:

  • N-benzyloxycarbonyl-L-aspartic acid 4-methyl ester

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: To a solution of N-benzyloxycarbonyl-L-aspartic acid 4-methyl ester (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise. Add a catalytic amount of pyridine. Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Oxidation to α-keto ester (Swern or Parikh-Doering Oxidation): This is a generalized procedure and requires optimization. In a separate flask, prepare the oxidant. For a Parikh-Doering oxidation, add sulfur trioxide pyridine complex (3.0 eq) to a solution of anhydrous DMSO (5.0 eq) and triethylamine (5.0 eq) in anhydrous DCM at 0 °C.

  • To the activated acid chloride solution from step 1, cooled to -78 °C, add the prepared oxidant solution dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain methyl 4-(benzyloxycarbonylamino)-2-oxobutanoate.

Table 1: Reagent Quantities for Precursor Synthesis (Example Scale)

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
N-Cbz-L-aspartic acid 4-methyl ester[1]281.26102.81 g
Thionyl chloride118.97120.88 mL
Pyridine79.10catalytic~0.05 mL
Sulfur trioxide pyridine complex159.16304.77 g
Dimethyl sulfoxide78.13503.56 mL
Triethylamine101.19506.96 mL
Dichloromethane (anhydrous)--sufficient volume
Step 2: Biocatalytic Stereoselective Reduction

This protocol utilizes Saccharomyces carlsbergensis for the stereoselective reduction of the keto-ester.[2]

Materials:

  • Methyl 4-(benzyloxycarbonylamino)-2-oxobutanoate

  • Saccharomyces carlsbergensis (e.g., ATCC 2345)

  • Sabouraud broth medium

  • Glucose

  • Ethanol, absolute

  • Ethyl acetate

  • Celite®

Procedure:

  • Yeast Culture Preparation: Inoculate several 500 mL Erlenmeyer flasks, each containing 100 mL of Sabouraud broth medium, with freshly obtained cells of Saccharomyces carlsbergensis. Incubate at 25 °C in a rotary shaker (150 rpm) until a constant cell density is reached.[2]

  • Substrate Addition: Dissolve methyl 4-(benzyloxycarbonylamino)-2-oxobutanoate (e.g., 50 mg per flask) in a minimal amount of absolute ethanol (e.g., 5 mL) and add it to each flask containing the yeast culture.[2]

  • Reduction Reaction: Continue the incubation under the same conditions for 48-72 hours. Monitor the progress of the reduction by TLC or HPLC.

  • Work-up: After the reaction is complete, pool the contents of the flasks and filter through a pad of Celite® to remove the yeast cells. Wash the cell cake with water and ethyl acetate.

  • Extraction: Extract the filtrate with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield methyl (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyrate. The enantiomeric excess (e.e.) should be determined by chiral HPLC analysis.

Table 2: Biocatalytic Reduction Parameters

ParameterValue
BiocatalystSaccharomyces carlsbergensis
MediumSabouraud broth
Temperature25 °C
Agitation150 rpm
Substrate Concentration~0.5 g/L
Reaction Time48-72 hours
Expected ProductMethyl (S)-N-Cbz-4-amino-2-hydroxybutyrate
Expected e.e.>95% (requires optimization)
Step 3: Hydrolysis of Methyl Ester

This protocol describes the saponification of the methyl ester to the final product.

Materials:

  • Methyl (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyrate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Saponification: Dissolve the methyl ester (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v). Cool the solution to 0 °C.

  • Add a 1 M aqueous solution of LiOH (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.

  • Purification: The product can be further purified by recrystallization if necessary.

Table 3: Hydrolysis Reagent Quantities (Example Scale)

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Methyl (S)-N-Cbz-4-amino-2-hydroxybutyrate267.2851.34 g
Lithium hydroxide monohydrate41.967.50.31 g
THF/Water (3:1)--20 mL
1 M HCl--As needed

Data Presentation

Table 4: Summary of Physicochemical Properties

CompoundMolecular Formula[3]Molecular Weight ( g/mol )[3]Appearance[4]
This compoundC₁₂H₁₅NO₅253.25White solid

Logical Relationships and Workflows

Experimental_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Biocatalytic Reduction cluster_step3 Step 3: Ester Hydrolysis S1_Start Dissolve N-Cbz-Asp(OMe)-OH in DCM S1_React1 Add SOCl₂ and Pyridine S1_Start->S1_React1 S1_React3 Add Oxidant to Acid Chloride S1_React1->S1_React3 S1_React2 Prepare Oxidant (Parikh-Doering) S1_React2->S1_React3 S1_Workup Aqueous Work-up S1_React3->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Product Methyl 4-(Cbz-amino)-2-oxobutanoate S1_Purify->S1_Product S2_Start Prepare Yeast Culture S1_Product->S2_Start S2_React Add Precursor to Culture S2_Start->S2_React S2_Incubate Incubate (48-72h, 25°C) S2_React->S2_Incubate S2_Workup Filter and Extract S2_Incubate->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S2_Product Methyl (S)-N-Cbz-4-amino-2-hydroxybutyrate S2_Purify->S2_Product S3_Start Dissolve Ester in THF/Water S2_Product->S3_Start S3_React Add LiOH solution S3_Start->S3_React S3_Stir Stir at Room Temperature S3_React->S3_Stir S3_Workup Acidify and Extract S3_Stir->S3_Workup S3_Purify Concentrate/Recrystallize S3_Workup->S3_Purify S3_Product Final Product S3_Purify->S3_Product

Figure 2: Detailed experimental workflow for each synthetic step.

References

Application Notes and Protocols for the Use of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug development. These modifications can significantly enhance the therapeutic properties of peptides, including increased metabolic stability, improved receptor affinity and selectivity, and novel biological activities. (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, a derivative of γ-amino-β-hydroxybutyric acid (GABOB), is a valuable building block for the synthesis of peptide analogs with unique conformational constraints and hydrogen bonding capabilities. Its structural similarity to statine, a key component of the potent aspartic protease inhibitor pepstatin, makes it particularly interesting for the development of novel protease inhibitors.[1][2] Peptides containing statine and its analogs are known to target proteases such as cathepsin D and HIV-1 protease.[1][3]

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptides using Solid-Phase Peptide Synthesis (SPPS).

Data Presentation

Amino Acid DerivativeCoupling ReagentCoupling Time (h)Coupling Yield (%)Final Peptide Purity (%)Reference
Fmoc-Statine-OHHBTU/HOBt/DIEA4~95>90Adapted from[2]
Fmoc-Statine(OTBS)-OHHBTU/HOBt/DIEA2>98>95Adapted from[2]
Boc-Statine-OHDCC/HOBt6~90>85Adapted from[2]

Note: TBS (tert-butyldimethylsilyl) is a protecting group for the hydroxyl function. The use of O-protection on the hydroxyl group of statine has been shown to improve coupling efficiency and final purity of the peptide.[2]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[4]

Protocol 1: Solid-Phase Peptide Synthesis with Unprotected Hydroxyl Group

This protocol outlines the incorporation of this compound without protection of the secondary alcohol. This approach is simpler but may require longer coupling times or double coupling to achieve satisfactory yields.

1. Resin Swelling: a. Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add a 20% solution of piperidine in DMF to the resin. c. Agitate the mixture for 3 minutes, then drain. d. Repeat the piperidine treatment for 10 minutes. e. Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (2 times), and then DMF (2 times).

3. Coupling of this compound: a. In a separate vial, dissolve this compound (3 equivalents) and a coupling reagent such as HATU (2.9 equivalents) in DMF. b. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture at room temperature for 4-12 hours. A longer coupling time is recommended due to the potential for steric hindrance and side reactions involving the unprotected hydroxyl group. e. Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.

4. Capping (Optional): a. If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. b. Wash the resin with DMF (3 times).

5. Peptide Chain Elongation: a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection: a. After synthesis is complete, wash the peptide-resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used. c. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). d. Agitate the mixture at room temperature for 2-4 hours. e. Filter the resin and collect the TFA solution. f. Precipitate the peptide by adding the TFA solution to cold diethyl ether. g. Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.

7. Purification: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis with O-Protected this compound

This protocol involves the use of a protecting group for the hydroxyl function, such as tert-butyldimethylsilyl (TBS), which can improve coupling efficiency.

1. Protection of the Hydroxyl Group (Preparation of the Building Block): a. Dissolve this compound in a suitable solvent (e.g., DMF). b. Add imidazole (2.5 equivalents) followed by tert-butyldimethylsilyl chloride (TBS-Cl) (1.5 equivalents). c. Stir the reaction at room temperature until completion (monitor by TLC). d. Purify the resulting O-TBS-protected amino acid.

2. SPPS Protocol: a. Follow the steps outlined in Protocol 1 for resin swelling, Fmoc deprotection, and subsequent amino acid couplings. b. For the coupling of the O-TBS protected amino acid (step 3 in Protocol 1), a standard coupling time of 2 hours is often sufficient. c. The TBS protecting group is labile to the final TFA cleavage cocktail and will be removed simultaneously with other side-chain protecting groups and cleavage from the resin.

Visualizations

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin (DMF) Resin->Swell Deprotetect Deprotetect Swell->Deprotetect Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Amino Acid (S)-N-Cbz-4-amino-2-hydroxybutyric acid + HATU/DIEA Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Wash2->Deprotect Chain Elongation Cleave Cleavage & Deprotection (TFA/H2O/TIS) Wash2->Cleave Final Cycle Repeat Repeat for next amino acid Purify Purification (RP-HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide

Caption: Workflow for incorporating this compound in SPPS.

Protease_Inhibition cluster_0 Protease Active Site cluster_1 Mechanism Enzyme Aspartic Protease (e.g., Cathepsin D) Substrate Peptide Substrate Substrate->Enzyme Blocked Inhibitor Peptide Inhibitor with (S)-4-amino-2-hydroxybutyric acid analog Binding Inhibitor binds to active site Inhibitor->Binding Competitive Inhibition Binding->Enzyme TransitionState Hydroxyl group mimics tetrahedral transition state Binding->TransitionState NoCleavage Peptide bond is not cleaved TransitionState->NoCleavage

Caption: Mechanism of protease inhibition by a peptide containing a statine analog.

References

Application Notes and Protocols: (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, also known as (S)-(+)-Z-4-Amino-2-hydroxybutyric acid, is a valuable chiral building block in medicinal chemistry and drug development. Its defined stereochemistry and versatile functional groups—a carboxylic acid, a hydroxyl group, and a protected amine—make it an essential precursor for the synthesis of complex molecules with specific biological activities. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this chiral intermediate, with a focus on its role in the development of novel antibiotics and as a scaffold for GABA analogues.

Physicochemical Properties

PropertyValue
CAS Number 40371-50-4
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
Appearance White to off-white crystalline powder
Melting Point 75-78 °C
Solubility Slightly soluble in Chloroform, DMSO, and Methanol

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in drug development. Below is a representative biocatalytic approach to obtain the chiral precursor, (S)-4-amino-2-hydroxybutanoic acid, which is then protected.

Biocatalytic Synthesis of (S)-4-amino-2-hydroxybutanoic acid

A highly efficient method for synthesizing the unprotected chiral core involves a one-pot cyclic cascade reaction combining an aldol reaction and a stereoselective transamination.[1]

Experimental Protocol:

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a solution containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Enzyme Addition: Add a class II pyruvate aldolase and an (S)-selective transaminase to the reaction vessel.

  • Substrate Addition: Introduce formaldehyde (as the acceptor) and L-alanine (as the amine donor) into the mixture. Pyruvate is used in catalytic amounts and is recycled during the cascade.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by analyzing aliquots using HPLC or LC-MS to determine the concentration of the product, (S)-4-amino-2-hydroxybutanoic acid.

  • Work-up and Purification: Upon completion, terminate the reaction by denaturing the enzymes (e.g., by heat treatment or pH shift). Remove the denatured proteins by centrifugation or filtration. The supernatant containing the product can be purified using ion-exchange chromatography.

Quantitative Data:

ParameterResult
Yield >95%
Enantiomeric Excess (ee) >99%
N-Carbobenzyloxy (Cbz) Protection

The resulting (S)-4-amino-2-hydroxybutanoic acid is then protected with a Cbz group to yield the title compound.

Experimental Protocol:

  • Dissolution: Dissolve (S)-4-amino-2-hydroxybutanoic acid in an aqueous solution of a suitable base, such as sodium hydroxide, at a controlled temperature (e.g., 0-5 °C).

  • Reagent Addition: While maintaining the pH between 9 and 10, slowly add benzyl chloroformate (Cbz-Cl) portion-wise.

  • Reaction: Allow the reaction to stir vigorously at low temperature for several hours until completion, as monitored by TLC.

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Drug Development

Synthesis of Next-Generation Aminoglycoside Antibiotics

A critical application of this compound is in the semisynthesis of advanced aminoglycoside antibiotics designed to overcome bacterial resistance. The (S)-4-amino-2-hydroxybutyryl (AHB) side chain, when attached to the 1-amino group of aminoglycosides like kanamycin or sisomicin, can sterically hinder the action of aminoglycoside-modifying enzymes, a primary mechanism of bacterial resistance.[2] A notable example is Plazomicin, a next-generation aminoglycoside derived from sisomicin.[3][4]

Protocol for Coupling to an Aminoglycoside Scaffold (e.g., protected Sisomicin):

  • Activation of the Carboxylic Acid: Activate the carboxylic acid of this compound using standard peptide coupling reagents. For example, dissolve the chiral building block in a suitable aprotic solvent (e.g., DMF) and add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU in the presence of an activator such as N-hydroxysuccinimide (NHS) or HOBt.

  • Coupling Reaction: Add the activated ester to a solution of the protected aminoglycoside scaffold (with a free primary amine at the desired position) in an appropriate solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the coupling is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used). The filtrate is then subjected to an appropriate work-up, which may involve extraction and washing. Purification is typically achieved by column chromatography.

  • Deprotection: The Cbz protecting group can be removed by catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) to yield the final modified aminoglycoside.

Workflow for the Synthesis of Plazomicin:

G sisomicin Sisomicin protected_sisomicin Protecting Group Manipulation on Sisomicin sisomicin->protected_sisomicin coupling Coupling Reaction protected_sisomicin->coupling activated_acid (S)-N-Cbz-4-amino- 2-hydroxybutyric acid (Activated) activated_acid->coupling coupled_product Coupled Intermediate coupling->coupled_product deprotection Deprotection Steps coupled_product->deprotection plazomicin Plazomicin deprotection->plazomicin

Caption: Synthesis of Plazomicin.

Incorporation into Peptides as a Non-standard Amino Acid

The unique hydroxybutyric acid moiety can be incorporated into peptides to introduce conformational constraints or new interaction points. This is achieved using solid-phase peptide synthesis (SPPS).

Protocol for Solid-Phase Peptide Synthesis (SPPS):

This protocol outlines a single coupling cycle using the Fmoc/tBu strategy.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) and swell it in DMF.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Coupling of (S)-N-Cbz-4-amino-2-hydroxybutyric acid:

    • Pre-activate (S)-N-Cbz-4-amino-2-hydroxybutyric acid (as the Fmoc-protected analogue for SPPS) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIPS) to cleave the peptide from the resin and remove the side-chain protecting groups. The Cbz group on the incorporated residue will also be cleaved under these conditions.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.

G start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple Activated (S)-N-Cbz-4-amino-2-hydroxybutyric acid wash1->couple wash2 Wash with DMF couple->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->deprotect Yes cleave Cleave from Resin & Deprotect repeat->cleave No purify Purify by HPLC cleave->purify

Caption: Overview of GABAergic signaling at the synapse.

Conclusion

This compound is a chiral building block of significant interest in contemporary drug discovery. Its successful application in overcoming antibiotic resistance and its potential for creating novel peptide therapeutics and neurological probes underscore its importance. The protocols and data presented here provide a framework for researchers to effectively utilize this versatile molecule in their synthetic and medicinal chemistry endeavors.

References

Application Notes and Protocols for (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid , a chiral building block, holds significant promise in drug discovery and development. Its unique structural features, including a protected amine, a hydroxyl group, and a carboxylic acid, make it a versatile synthon for the synthesis of modified amino acids and other complex molecules. This document provides detailed application notes and protocols for its use in the development of novel therapeutic agents, with a focus on aminoglycoside antibiotics and GABA analogues.

Application Note 1: Synthesis of Novel Aminoglycoside Antibiotics

This compound is a key intermediate in the semi-synthesis of potent aminoglycoside antibiotics, such as amikacin. The addition of the (S)-4-amino-2-hydroxybutyryl (AHB) side chain to existing aminoglycosides, like kanamycin A, can overcome bacterial resistance mechanisms. This modification sterically hinders the enzymes that inactivate the antibiotic, thereby restoring its efficacy against resistant strains.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Amikacin, synthesized using the AHB side chain derived from this compound, exerts its antibacterial effect by targeting the bacterial ribosome. Specifically, it binds to the 30S ribosomal subunit, interfering with the initiation of protein synthesis and causing misreading of mRNA.[1][2][3] This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[4]

amikacin_mechanism cluster_bacterium Bacterial Cell Amikacin Amikacin Ribosome_30S 30S Ribosomal Subunit Amikacin->Ribosome_30S binds to Protein_Synthesis Protein Synthesis Amikacin->Protein_Synthesis inhibits Ribosome_30S->Protein_Synthesis is a key component of mRNA mRNA mRNA->Protein_Synthesis is translated during Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death leads to

Figure 1: Mechanism of action of Amikacin.
Quantitative Data: Antibacterial Activity of Amikacin

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of amikacin against various strains of Mycobacterium tuberculosis, demonstrating its potent antibacterial activity.[5]

Bacterial StrainAmikacin MIC (mg/liter)
M. tuberculosis H37Rv (ATCC 27294)2
Clinical Isolate 1 (MDR)2
Clinical Isolate 2 (MDR)4
Clinical Isolate 3 (Susceptible)1
Clinical Isolate 4 (Susceptible)2
Experimental Protocol: Synthesis of Amikacin

This protocol outlines a general procedure for the synthesis of amikacin by acylating a protected kanamycin A derivative with an activated form of this compound.[6][7][8]

amikacin_synthesis_workflow Start Start: Protected Kanamycin A and (S)-N-Cbz-4-amino-2-hydroxybutyric acid Activation Activation of Carboxylic Acid (e.g., with N-hydroxysuccinimide) Start->Activation Acylation Acylation of Protected Kanamycin A Start->Acylation Activation->Acylation Deprotection Removal of Protecting Groups (e.g., Hydrogenolysis) Acylation->Deprotection Purification Purification of Amikacin (e.g., Ion-exchange chromatography) Deprotection->Purification End End: Amikacin Purification->End

Figure 2: Workflow for the synthesis of Amikacin.

Materials:

  • 3,6'-di-N-benzyloxycarbonylkanamycin A

  • This compound

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Dimethylformamide (DMF)

  • Methylene chloride

  • Palladium on carbon (Pd/C, 10%)

  • Methanol

  • Aqueous ammonia

  • Ion-exchange resin

Procedure:

  • Activation of (S)-N-Cbz-4-amino-2-hydroxybutyric acid:

    • Dissolve (S)-N-Cbz-4-amino-2-hydroxybutyric acid and N-hydroxysuccinimide in DMF.

    • Add DCC at 0°C and stir for 12 hours at room temperature.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated NHS ester.

  • Acylation Reaction:

    • Dissolve 3,6'-di-N-benzyloxycarbonylkanamycin A in a mixture of water and a poorly water-soluble solvent (e.g., methylene chloride).[8]

    • Adjust the pH to between 4.5 and 6.5.[8]

    • Add the solution of the activated NHS ester of (S)-N-Cbz-4-amino-2-hydroxybutyric acid to the kanamycin A solution.

    • Stir vigorously at room temperature overnight.[8]

  • Work-up and Deprotection:

    • Separate the organic phase and adjust the pH of the aqueous phase to 10 with aqueous ammonia to precipitate the acylated product.[8]

    • Filter and wash the precipitate.

    • Suspend the product in a suitable solvent (e.g., aqueous methanol) and add 10% Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere to remove the Cbz protecting groups.

  • Purification:

    • Filter the reaction mixture to remove the catalyst.

    • Purify the crude amikacin by ion-exchange chromatography.

    • Combine the fractions containing pure amikacin and lyophilize to obtain the final product.

Application Note 2: Development of Novel GABA Analogues

This compound serves as a versatile chiral starting material for the synthesis of novel gamma-aminobutyric acid (GABA) analogues. These analogues can be designed to interact with GABA receptors (GABA-A, GABA-B) or GABA transporters (GATs), making them potential candidates for the treatment of neurological disorders such as epilepsy, anxiety, and neuropathic pain.

Signaling Pathway: Modulation of GABAergic Neurotransmission

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its signaling is mediated by ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA transporters regulate the concentration of GABA in the synaptic cleft. Analogues derived from 4-amino-2-hydroxybutyric acid can modulate this system by acting as agonists or antagonists at GABA receptors, or as inhibitors of GABA uptake.

gaba_signaling cluster_synapse Synapse GABA_Analog GABA Analogue GABA_A_Receptor GABA-A Receptor GABA_Analog->GABA_A_Receptor binds to GABA_B_Receptor GABA-B Receptor GABA_Analog->GABA_B_Receptor binds to GAT GABA Transporter (GAT) GABA_Analog->GAT inhibits Neuronal_Inhibition Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition promotes GABA_B_Receptor->Neuronal_Inhibition promotes GAT->Neuronal_Inhibition terminates signal from

Figure 3: Potential modulation of GABAergic signaling by GABA analogues.
Quantitative Data: GABA Uptake Inhibition

The following table presents the inhibitory activity (pIC50) of novel 4-hydroxybutanamide derivatives, structurally related to compounds that could be synthesized from this compound, against murine GABA transporters (mGATs).[9]

CompoundmGAT1 (pIC50)mGAT2 (pIC50)mGAT3 (pIC50)mGAT4 (pIC50)
N-benzyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide4.964.524.654.33
N-(4-chlorobenzyl)-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide4.884.755.064.77
Experimental Protocol: Hypothetical Synthesis of a GABA Analogue

This protocol describes a hypothetical synthetic route to a novel GABA analogue starting from this compound.

gaba_analog_synthesis Start Start: (S)-N-Cbz-4-amino-2-hydroxybutyric acid Amide_Coupling Amide Coupling with a primary amine Start->Amide_Coupling Deprotection Removal of Cbz group Amide_Coupling->Deprotection Modification Optional: Further modification of the amine Deprotection->Modification Purification Purification of the final product Modification->Purification End End: Novel GABA Analogue Purification->End

Figure 4: Hypothetical workflow for GABA analogue synthesis.

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Amide Coupling:

    • Dissolve (S)-N-Cbz-4-amino-2-hydroxybutyric acid, the primary amine, and HOBt in DCM.

    • Add EDC and stir the reaction mixture at room temperature for 12 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cbz Deprotection:

    • Dissolve the resulting amide in methanol.

    • Add 10% Pd/C and stir the mixture under a hydrogen atmosphere for 4 hours.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

  • Purification:

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired GABA analogue.

References

Application Notes and Protocols for the Purification of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, a key intermediate in the synthesis of various pharmaceuticals. The following methods are described: recrystallization and silica gel column chromatography for the title compound, and an ion-exchange chromatography method for its deprotected analogue, (S)-4-Amino-2-hydroxybutyric acid, which is often a related impurity or desired product.

Data Presentation

The following tables summarize the expected quantitative data for each purification technique. These values are representative and may vary depending on the initial purity of the material and specific experimental conditions.

Table 1: Purification of this compound by Recrystallization

ParameterBefore PurificationAfter Purification
Purity (%) ~90%>98%
Yield (%) -70-90%
Appearance Off-white to yellowish solidWhite crystalline solid

Table 2: Purification of this compound by Silica Gel Chromatography

ParameterBefore PurificationAfter Purification
Purity (%) 85-95%>99%
Yield (%) -60-85%
Appearance Yellowish oil or amorphous solidWhite solid

Table 3: Purification of (S)-4-Amino-2-hydroxybutyric Acid by Ion-Exchange Chromatography

ParameterBefore PurificationAfter Purification
Purity (%) Crude reaction mixture>95%
Yield (%) -50-61%[1]
Appearance Crude solid/solutionOff-white solid

Experimental Protocols

Purification of this compound by Recrystallization

This protocol is suitable for purifying the title compound from non-polar and some polar impurities. The choice of solvent is critical and may require small-scale trials to optimize. A common solvent system for Cbz-protected amino acids is an ethanol/water mixture.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.

  • Addition of Anti-solvent: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Clarification: If the solution is not clear, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualization of the Recrystallization Workflow:

Recrystallization Workflow A Dissolve crude product in minimal hot ethanol B Add hot water dropwise until turbidity appears A->B C Cool slowly to room temperature B->C D Cool in ice bath C->D E Collect crystals by vacuum filtration D->E F Wash crystals with cold ethanol/water E->F G Dry under vacuum F->G H Pure (S)-N-Cbz-4-amino- 2-hydroxybutyric acid G->H

Caption: Workflow for the purification of this compound by recrystallization.

Purification of this compound by Silica Gel Column Chromatography

This method is effective for separating the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass chromatography column

  • Eluent collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 100% DCM). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent. If the solubility is low, a small amount of a more polar solvent (e.g., methanol) can be added. Alternatively, the crude product can be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% DCM) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient could be from 0% to 10% methanol in DCM.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

  • Drying: Dry the purified product under vacuum.

Visualization of the Column Chromatography Workflow:

Silica Gel Chromatography Workflow A Pack silica gel column B Dissolve crude product and load onto column A->B C Elute with a gradient of DCM/Methanol B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F G Evaporate solvent F->G H Dry purified product G->H I Pure (S)-N-Cbz-4-amino- 2-hydroxybutyric acid H->I

Caption: Workflow for the purification of this compound by silica gel chromatography.

Purification of (S)-4-Amino-2-hydroxybutyric Acid by Ion-Exchange Chromatography

This protocol is adapted from a patented procedure for the purification of the deprotected form of the title compound and is useful if the Cbz group is removed prior to purification or if the unprotected form is the desired final product.[1]

Materials:

  • Crude (S)-4-Amino-2-hydroxybutyric acid solution

  • Cation-exchange resin (e.g., Diaion PK-216, H+ form)

  • Deionized water

  • Aqueous ammonia (0.5 N and 2 N)

  • Ethanol

  • Glass chromatography column

  • Collection flasks

  • Rotary evaporator

Protocol:

  • Column Preparation: Pack the chromatography column with the cation-exchange resin and wash it thoroughly with deionized water.

  • Loading: Pass the aqueous solution of crude (S)-4-Amino-2-hydroxybutyric acid through the resin column.

  • Washing: Wash the column with a generous amount of deionized water to remove unbound impurities.

  • Elution: Elute the bound (S)-4-Amino-2-hydroxybutyric acid from the resin using aqueous ammonia (e.g., 0.5 N or 2 N).[1]

  • Fraction Collection: Collect the eluate in fractions.

  • Concentration: Combine the fractions containing the product and concentrate them under reduced pressure.

  • Crystallization: To the concentrated solution, add ethanol to induce crystallization.[1]

  • Isolation and Drying: Cool the mixture, collect the crystalline product by filtration, wash with ethanol, and dry under vacuum.

Visualization of the Ion-Exchange Chromatography Workflow:

Ion-Exchange Chromatography Workflow A Pack cation-exchange resin column B Load crude aqueous solution A->B C Wash with deionized water B->C D Elute with aqueous ammonia C->D E Collect and combine product fractions D->E F Concentrate eluate E->F G Precipitate with ethanol F->G H Filter and dry crystals G->H I Pure (S)-4-Amino- 2-hydroxybutyric acid H->I

Caption: Workflow for the purification of (S)-4-Amino-2-hydroxybutyric acid by ion-exchange chromatography.

References

Application Note: NMR Analysis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid. It includes protocols for sample preparation, data acquisition, and a summary of expected ¹H and ¹³C NMR spectral data. This information is critical for the structural verification and purity assessment of this compound, which serves as a valuable building block in the synthesis of various pharmaceutical agents.

Introduction

This compound is a chiral derivative of γ-amino-β-hydroxybutyric acid (GABOB), a metabolite with significant neurological interest. The N-Cbz protecting group makes it a key intermediate in peptide synthesis and the development of peptidomimetics. Accurate structural elucidation and purity determination are paramount for its application in drug discovery and development. NMR spectroscopy is the most powerful technique for the non-destructive analysis of its molecular structure in solution. This note outlines the standardized procedures for obtaining and interpreting ¹H and ¹³C NMR spectra of this compound.

Chemical Structure

IUPAC Name: (2S)-4-[(benzyloxy)carbonyl]amino-2-hydroxybutanoic acid Molecular Formula: C₁₂H₁₅NO₅ Molecular Weight: 253.25 g/mol CAS Number: 40371-50-4

Structure:

Experimental Protocols

A detailed workflow for the NMR analysis is presented below. This includes sample preparation, and instrument setup for both ¹H and ¹³C NMR experiments.

NMR Analysis Workflow

workflow Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep_sample Dissolve 10-20 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆). vortex Vortex thoroughly to ensure complete dissolution. prep_sample->vortex transfer Transfer the solution to a 5 mm NMR tube. vortex->transfer load_sample Insert the NMR tube into the spectrometer. transfer->load_sample tune_probe Tune and match the probe for the desired nucleus (¹H or ¹³C). load_sample->tune_probe shim Shim the magnetic field to optimize homogeneity. tune_probe->shim setup_exp Set up ¹H and ¹³C NMR experiments with appropriate parameters. shim->setup_exp acquire_data Acquire the FID data. setup_exp->acquire_data ft Apply Fourier Transform to the FID. acquire_data->ft phase_correct Phase correct the spectrum. ft->phase_correct baseline_correct Apply baseline correction. phase_correct->baseline_correct calibrate Calibrate the chemical shift scale using the solvent peak. baseline_correct->calibrate integrate Integrate the signals in the ¹H spectrum. calibrate->integrate peak_pick Peak pick and assign the signals. integrate->peak_pick

Caption: Workflow for the NMR analysis of this compound.

Sample Preparation
  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of a suitable deuterated solvent. Due to the presence of exchangeable protons (-OH, -NH, and -COOH), Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a recommended solvent as it allows for the observation of these protons. Methanol-d₄ or D₂O can also be used, but will result in the exchange of the labile protons with deuterium, causing their signals to disappear.

  • Vortex the sample at room temperature until the solid is completely dissolved.

  • Transfer the clear solution into a 5 mm NMR tube using a Pasteur pipette.

Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay (d1)2.0 s2.0 s
Acquisition Time (aq)4.0 s1.0 s
Spectral Width (sw)20 ppm240 ppm
Temperature298 K298 K

NMR Data and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Data (Predicted, in DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5br s1H-COOH
~7.35m5HC₆H₅-
~7.2t, J=~7 Hz1H-NH-
~5.0s2H-O-CH₂-Ph
~4.0dd1H-CH(OH)-
~3.1m2H-NH-CH₂-
~1.8m2H-CH₂-CH(OH)-
~5.5d1H-CH(OH)-

Note: The chemical shifts of exchangeable protons (-COOH, -NH, -OH) can vary significantly depending on concentration, temperature, and residual water content in the solvent. Coupling constants (J values) are predicted to be in the range of 5-8 Hz for vicinal couplings.

¹³C NMR Data (in DMSO-d₆)[1]
Chemical Shift (δ) ppmAssignment
~174-COOH
~156-NH-C=O
~137C₆H₅ (ipso)
~128.4C₆H₅ (ortho/meta)
~127.8C₆H₅ (para)
~68-CH(OH)-
~65.5-O-CH₂-Ph
~38-NH-CH₂-
~34-CH₂-CH(OH)-

Logical Relationship for Spectral Assignment

The following diagram illustrates the logical process of assigning the NMR signals to the corresponding atoms in the molecule.

assignment Logical Flow for NMR Spectral Assignment cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis (Optional but Recommended) cluster_assign Structural Assignment h1_nmr Acquire ¹H NMR h1_analysis Analyze ¹H: Chemical Shift, Integration, Multiplicity h1_nmr->h1_analysis c13_nmr Acquire ¹³C NMR c13_analysis Analyze ¹³C: Chemical Shift c13_nmr->c13_analysis cosy COSY: Correlate coupled protons (e.g., -CH₂-CH₂-CH-) h1_analysis->cosy hsqc HSQC: Correlate protons to their directly attached carbons h1_analysis->hsqc assign_aromatic Assign aromatic (C₆H₅) and benzylic (-CH₂-) protons and carbons h1_analysis->assign_aromatic assign_labile Assign labile protons (-OH, -NH, -COOH) based on chemical shift and exchangeability h1_analysis->assign_labile c13_analysis->hsqc c13_analysis->assign_aromatic assign_backbone Assign the butyric acid backbone using COSY and HSQC data cosy->assign_backbone hsqc->assign_backbone assign_aromatic->assign_backbone assign_backbone->assign_labile final_structure Confirm Final Structure assign_labile->final_structure

Caption: Logical flow for the assignment of NMR signals.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the NMR analysis of this compound. Adherence to these guidelines will ensure the acquisition of high-quality NMR spectra, enabling unambiguous structural verification and purity assessment, which are essential for its use in research and drug development.

Application Note: Mass Spectrometric Analysis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the analysis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for the quantification of this compound in various matrices, supporting drug development and research activities.

Introduction

This compound is a protected amino acid derivative. The carbobenzyloxy (Cbz) protecting group is commonly used in peptide synthesis and other organic chemistry applications. Accurate and sensitive quantification of such compounds is crucial for process monitoring, quality control, and metabolic studies. Mass spectrometry, particularly LC-MS/MS, offers high selectivity and sensitivity for the analysis of such molecules. This document provides a detailed protocol for the analysis of this compound.

Chemical Properties

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₅[1][2][3][4][5]
Molecular Weight 253.25 g/mol [1][2][4][5]
CAS Number 40371-50-4[2][3][4]
Synonyms (S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butyric acid[1][4]

Experimental Protocol

This protocol describes the analysis of this compound using an LC-MS/MS system.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards of desired concentrations.

  • Matrix Samples (e.g., Plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard to precipitate proteins. Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

Data Presentation

Table 1: Predicted Mass Spectrometric Parameters for this compound

ParameterValue
Parent Ion (M+H)⁺ m/z 254.1
Predicted Fragment Ion 1 m/z 108.1
Predicted Fragment Ion 2 m/z 91.1
Collision Energy for Fragment 1 15 eV
Collision Energy for Fragment 2 25 eV

Note: The parent ion is the protonated molecule [M+H]⁺. Fragment ions are predicted based on common fragmentation pathways for Cbz-protected compounds.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Precipitation Protein Precipitation (for biological matrices) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS Mass Spectrometry (ESI+) LC->MS Data Data Acquisition (MRM) MS->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway cluster_fragments Predicted Fragmentation Parent Parent Ion (S)-N-Carbobenzyloxy-4-amino- 2-hydroxybutyric acid [M+H]⁺ m/z 254.1 Frag1 Fragment 1 Loss of C₇H₇O₂ [C₅H₁₀NO₃]⁺ m/z 108.1 Parent->Frag1 Collision-Induced Dissociation Frag2 Fragment 2 Tropylium ion [C₇H₇]⁺ m/z 91.1 Parent->Frag2 Collision-Induced Dissociation

Caption: Predicted fragmentation pathway for the protonated molecule of this compound.

References

Application Notes and Protocols for (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and use of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, a key intermediate in the synthesis of various pharmaceutical compounds, including aminoglycoside antibiotics.[1] Adherence to these protocols is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

Product Information

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 40371-50-4[1][2]
Molecular Formula C12H15NO5[1][3]
Molecular Weight 253.25 g/mol [1][3]
Appearance White to off-white crystalline powderPharmaffiliates
Melting Point 75-78 °C[1][2]
Solubility Soluble in water and alcohol. Slightly soluble in Chloroform, DMSO, and Methanol.[1]
Purity Typically ≥95%[3]

Safety and Handling Precautions

This compound should be handled in a well-ventilated area.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn to avoid contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[2] Avoid the formation of dust and aerosols during handling.[2]

First Aid Measures:

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[2]

  • If on skin: Wash with plenty of water. If skin irritation occurs, get medical help.[2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Storage Procedures

Proper storage is essential to maintain the stability and purity of the compound.

  • Temperature: Store in a refrigerator at 2-8°C for long-term storage. Some sources also indicate that storage at room temperature in a dry place is acceptable.[4]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2]

  • Environment: Store in a dry and cool, well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

  • Inert Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol for Preparing a Stock Solution (e.g., 10 mg/mL in Methanol)

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in methanol. Adjust quantities as needed for your specific application.

Materials:

  • This compound

  • Anhydrous methanol (ACS grade or higher)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Tare the Balance: Place a clean, dry weighing paper or boat on the analytical balance and tare it.

  • Weigh the Compound: Carefully weigh out the desired amount of this compound (e.g., 100 mg for a 10 mL solution). Record the exact weight.

  • Transfer to Volumetric Flask: Quantitatively transfer the weighed compound into the 10 mL volumetric flask.

  • Initial Dissolution: Add a small volume of methanol (e.g., 5-7 mL) to the flask.

  • Dissolve the Compound: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or a sonicator to ensure complete dissolution.

  • Bring to Volume: Once the solid is completely dissolved, carefully add methanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clean, labeled storage vial with a secure cap. Store the stock solution at 2-8°C. For longer-term storage, aliquoting the solution into smaller, single-use vials is recommended to minimize freeze-thaw cycles.

Quality Control Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC. Method parameters may need to be optimized for your specific instrument and column.

Materials:

  • Prepared solution of this compound (e.g., 1 mg/mL in a suitable solvent)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • HPLC-grade water, acetonitrile, and TFA

Procedure:

  • System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject a known volume of the sample solution (e.g., 10 µL) onto the column.

  • Elution Gradient: Run a linear gradient to elute the compound. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 95% to 5% B (return to initial conditions)

  • Detection: Monitor the elution at a suitable wavelength, typically around 254 nm, where the benzyloxycarbonyl group has strong absorbance.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the compound can be calculated as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Handling_and_Storage_Workflow Workflow for Handling and Storage cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_use Application Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Log Log Receipt in Inventory Inspect->Log Store Store in a Cool, Dry, Well-Ventilated Area (2-8°C Recommended) Log->Store TightlyClosed Keep Container Tightly Closed Store->TightlyClosed PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Store->PPE InertAtmosphere Consider Inert Atmosphere for Long-Term Storage TightlyClosed->InertAtmosphere Ventilation Handle in a Well-Ventilated Area PPE->Ventilation Weighing Weigh Compound Carefully Ventilation->Weighing Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Reaction Use in Synthesis (e.g., Peptide Coupling) Dissolution->Reaction QC Perform Quality Control (e.g., HPLC) Dissolution->QC

Caption: Workflow for handling and storage of the compound.

Solution_Preparation_Protocol Protocol for Stock Solution Preparation start Start weigh Weigh Compound on Analytical Balance start->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add Small Volume of Solvent transfer->add_solvent dissolve Dissolve Completely (Vortex/Sonicate if needed) add_solvent->dissolve fill_to_mark Add Solvent to Calibration Mark dissolve->fill_to_mark homogenize Cap and Invert to Mix fill_to_mark->homogenize store Store Solution at 2-8°C homogenize->store end End store->end

Caption: Protocol for preparing a stock solution.

References

Application Notes: The Role of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid in the Synthesis of Advanced Aminoglycoside Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, also known as (S)-4-(Benzyloxycarbonylamino)-2-hydroxybutyric acid, is a critical chiral building block in the semi-synthesis of advanced aminoglycoside antibiotics. Its primary application lies in the acylation of the 1-amino group of the 2-deoxystreptamine ring of precursor aminoglycosides, such as kanamycin A and sisomicin. This modification is a key strategy to overcome bacterial resistance mechanisms, particularly enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). The introduction of the (S)-4-amino-2-hydroxybutyryl (AHBA) side chain sterically hinders the access of AMEs, restoring or enhancing the antibiotic's potency against resistant bacterial strains. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two clinically important aminoglycosides: amikacin and plazomicin.

Application 1: Synthesis of Amikacin

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. The key step in its synthesis is the selective acylation of the 1-amino group of a protected kanamycin A derivative with an activated form of this compound.

Synthetic Workflow for Amikacin

Amikacin_Synthesis KanamycinA Kanamycin A ProtectedKanamycin 3,6'-di-N-benzyloxycarbonyl- kanamycin A KanamycinA->ProtectedKanamycin Protection (Cbz-Cl) AcylatedProduct 1-N-((S)-4-Cbz-amino-2-hydroxybutyryl)- 3,6'-di-N-Cbz-kanamycin A ProtectedKanamycin->AcylatedProduct Acylation (DMF, rt) AcylatingAgent (S)-N-Cbz-4-amino-2-hydroxybutyric acid N-hydroxysuccinimide ester AcylatingAgent->AcylatedProduct Acylation (DMF, rt) Amikacin Amikacin AcylatedProduct->Amikacin Deprotection (H₂, Pd/C)

Caption: Synthetic pathway for Amikacin from Kanamycin A.

Experimental Protocol: Synthesis of Amikacin from 3,6'-di-N-benzyloxycarbonyl-kanamycin A

This protocol outlines the acylation of 3,6'-di-N-benzyloxycarbonyl-kanamycin A with the N-hydroxysuccinimide (NHS) ester of this compound, followed by deprotection to yield amikacin.

Materials:

  • 3,6'-di-N-benzyloxycarbonyl-kanamycin A

  • This compound N-hydroxysuccinimide ester

  • Dimethylformamide (DMF)

  • Methylene chloride

  • Palladium on carbon (10%)

  • Formic acid

  • Ammonia solution

  • Ion-exchange resin (e.g., CG-50, NH₄⁺ form)

  • Methanol

  • Sulfuric acid

Procedure:

  • Acylation:

    • Dissolve 3,6'-di-N-benzyloxycarbonyl-kanamycin A (1.0 eq) in a suitable solvent system such as dimethylformamide (DMF).

    • Add a solution of this compound N-hydroxysuccinimide ester (1.1 - 1.5 eq) in methylene chloride to the kanamycin A solution.

    • Stir the reaction mixture at room temperature for 5-24 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

    • The crude acylated product can be precipitated by the addition of water and ammonia, followed by filtration.

  • Deprotection (Hydrogenolysis):

    • Suspend the crude acylated product in an aqueous solvent.

    • Add 10% Palladium on carbon catalyst.

    • Add formic acid and stir the mixture under a hydrogen atmosphere at room temperature overnight.

    • Filter the reaction mixture to remove the catalyst and wash the catalyst with water.

  • Purification:

    • Adjust the pH of the filtrate to approximately 7.

    • Load the solution onto a column packed with a weakly acidic ion-exchange resin (ammonia form).

    • Elute with a dilute ammonia solution.

    • Collect and combine the fractions containing amikacin.

    • Concentrate the amikacin-containing fractions. Acidify with sulfuric acid and precipitate amikacin sulfate by adding methanol.

    • Filter and dry the final product.

Quantitative Data for Amikacin Synthesis
StepProductPurityYieldReference
Acylation & DeprotectionAmikacin73% (relative purity after hydrogenolysis)~51.4% (of the stoichiometrical value for the acylation step)[1]
PurificationAmikacin SulfateMicrobiological title of 680 µg/mg-[2]

Application 2: Synthesis of Plazomicin

Plazomicin is a next-generation semisynthetic aminoglycoside derived from sisomicin. The synthesis involves the selective 1-N-acylation with (S)-4-amino-2-hydroxybutyric acid and 6'-N-modification. The benzyloxycarbonyl-protected form of (S)-4-amino-2-hydroxybutyric acid is a key reagent in this multi-step synthesis.

Synthetic Workflow for Plazomicin (1-N-Acylation Step)

Plazomicin_Acylation ProtectedSisomicin Protected Sisomicin Derivative (e.g., 6'-N-Pnz, 2',3-di-N-Boc) AcylatedSisomicin 1-N-((S)-4-Cbz-amino-2-hydroxybutyryl)- Protected Sisomicin ProtectedSisomicin->AcylatedSisomicin Acylation AcylatingAgent (S)-N-Cbz-4-amino-2-hydroxybutyric acid derivative AcylatingAgent->AcylatedSisomicin DeprotectedIntermediate 1-N-(4-amino-2S-hydroxybutyryl) sisomicin derivative AcylatedSisomicin->DeprotectedIntermediate Deprotection (e.g., TFA)

Caption: Key acylation step in the synthesis of Plazomicin.

Experimental Protocol: 1-N-Acylation in Plazomicin Synthesis

This protocol describes the preparation of the 1-N-(4-amino-2(S)-hydroxybutyryl) sisomicin intermediate, a crucial step in the total synthesis of plazomicin. The synthesis starts with selective protection of the amino groups of sisomicin.

Materials:

  • Sisomicin

  • 4-nitrobenzyl N-hydroxysuccinimidyl carbonate

  • Zinc acetate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • (S)-N-Cbz-4-amino-2-hydroxybutyric acid

  • Coupling agents (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sephadex resin

Procedure:

  • Selective Protection of Sisomicin:

    • Selectively protect the 6'-amino group of sisomicin using 4-nitrobenzyl N-hydroxysuccinimidyl carbonate in the presence of zinc acetate to yield 6'-N-(4-nitrobenzyloxycarbonyl)sisomicin.[3]

    • Subsequently, protect the 2' and 3 amino groups as their Boc derivatives.

  • Acylation with (S)-N-Cbz-4-amino-2-hydroxybutyric acid:

    • Dissolve the protected sisomicin derivative in a suitable solvent like DMF.

    • Add (S)-N-Cbz-4-amino-2-hydroxybutyric acid, a coupling agent (e.g., HBTU), and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction mixture at room temperature until the reaction is complete as monitored by chromatography.

  • Deprotection and Purification:

    • Remove the Boc and other protecting groups using a solution of trifluoroacetic acid in dichloromethane.

    • Purify the resulting 1-N-(4-amino-2(S)-hydroxybutyryl) sisomicin derivative by chromatography over Sephadex.[3]

Quantitative Data for Plazomicin Intermediate Synthesis
StepProductYieldReference
6'-NH₂ Protection6'-N-(4-nitrobenzyloxycarbonyl)sisomicin75%[3]
2', 3-NH₂ Protection2',3-di-N-Boc-6'-N-(4-nitrobenzyloxycarbonyl)sisomicin52%[3]
Final DeprotectionPlazomicin40%[4]

This compound is an indispensable reagent for the chemical modification of aminoglycoside antibiotics to combat bacterial resistance. The protocols provided herein for the synthesis of amikacin and plazomicin intermediates highlight its application in targeted acylation reactions. The successful implementation of these synthetic strategies relies on careful control of protecting group chemistry and reaction conditions to achieve the desired regioselectivity and yield. The resulting modified aminoglycosides exhibit enhanced activity against a broad spectrum of resistant pathogens, underscoring the importance of this synthetic approach in modern antibacterial drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the N-protection of (S)-4-amino-2-hydroxybutyric acid using benzyl chloroformate under Schotten-Baumann conditions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incorrect pH: If the pH is too low, the amine is protonated and non-nucleophilic. If it's too high, hydrolysis of benzyl chloroformate is accelerated. 2. Hydrolysis of Benzyl Chloroformate: Exposure of the acylating agent to the aqueous base for extended periods. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Product Loss During Workup: The product may have some solubility in the organic wash solvent or remain in the aqueous phase if not fully precipitated.1. pH Control: Maintain the pH of the reaction mixture between 8 and 10. Use a pH meter for accurate monitoring. A mixed base buffer system (e.g., Na₂CO₃:NaHCO₃ = 2:1) can help maintain a stable pH.[1] 2. Controlled Addition: Add the benzyl chloroformate slowly and dropwise to the reaction mixture with vigorous stirring to ensure it reacts with the amine before it hydrolyzes. A biphasic solvent system (e.g., dichloromethane/water) can help by keeping the benzyl chloroformate in the organic phase. 3. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. 4. Optimized Workup: Cool the aqueous layer to 0-5°C before acidification to minimize the solubility of the product. Ensure complete precipitation by acidifying to a pH of approximately 2.[2]
Presence of O-acylated Byproduct Reaction with the Hydroxyl Group: Under certain conditions, the hydroxyl group at the C-2 position can compete with the amino group for acylation by benzyl chloroformate. This is more likely to occur if the amino group is not sufficiently deprotonated.Maintain Basic pH: Ensure the pH is kept in the 8-10 range. In this range, the amino group is deprotonated and a much stronger nucleophile than the hydroxyl group, favoring N-acylation. Low Temperature: Perform the reaction at a low temperature (0-5°C) to improve selectivity.
Racemization of the Chiral Center Exposure to Strong Basic Conditions: The chiral center can be susceptible to epimerization under harsh basic conditions.Mild Base and pH Control: Use a mild base like sodium bicarbonate or a carbonate/bicarbonate buffer. Avoid using strong bases like sodium hydroxide in large excess. Maintain the pH strictly within the 8-10 range.[1]
Difficulty in Product Purification Presence of Unreacted Starting Materials or Byproducts: Impurities can co-precipitate with the product.Washing Step: Before acidification, wash the reaction mixture with an organic solvent like diethyl ether to remove unreacted benzyl chloroformate and other non-polar impurities.[2] Recrystallization: If impurities persist, recrystallize the final product from a suitable solvent system (e.g., water-methanol).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the N-protection of (S)-4-amino-2-hydroxybutyric acid using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann reaction conditions. This involves reacting the amino acid with Cbz-Cl in an aqueous basic solution.[2][3]

Q2: Why is pH control so critical in this synthesis?

A2: pH control is crucial for several reasons. The reaction requires a basic medium (pH 8-10) to deprotonate the amino group, making it nucleophilic.[2] If the pH is too low, the amine remains protonated and unreactive. If the pH is too high, it can lead to the rapid hydrolysis of benzyl chloroformate and potentially cause racemization of the chiral center. Furthermore, maintaining the appropriate pH ensures the selective acylation of the more nucleophilic amino group over the hydroxyl group.

Q3: How can I avoid the formation of the O-acylated byproduct?

A3: To favor N-acylation over O-acylation, maintain the reaction pH between 8 and 10. Under these conditions, the amino group is significantly more nucleophilic than the hydroxyl group. Conducting the reaction at low temperatures (0-5°C) can further enhance selectivity.

Q4: What are the best practices for handling benzyl chloroformate?

A4: Benzyl chloroformate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Wear personal protective equipment, including gloves and eye protection. It is sensitive to moisture and should be stored under anhydrous conditions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] This will help you determine when the starting material has been consumed and the reaction is complete.

Experimental Protocols

Protocol 1: Selective N-Cbz Protection of (S)-4-amino-2-hydroxybutyric acid

This protocol details the synthesis of this compound using the Schotten-Baumann reaction, with a focus on maximizing yield and minimizing side reactions.

Materials:

  • (S)-4-amino-2-hydroxybutyric acid (1.0 equiv)

  • Sodium carbonate (Na₂CO₃) or a 2:1 mixture of Sodium Carbonate and Sodium Bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl) (1.1-1.2 equiv)

  • Water (deionized)

  • Dichloromethane (optional, for biphasic system)

  • Diethyl ether (for washing)

  • Hydrochloric acid (HCl), 1M solution (for acidification)

Procedure:

  • Dissolution: In a reaction vessel, dissolve (S)-4-amino-2-hydroxybutyric acid in an aqueous solution of sodium carbonate (or the carbonate/bicarbonate mixture). Adjust the pH of the solution to 9-10.

  • Cooling: Cool the solution to 0-5°C in an ice bath with vigorous stirring.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate dropwise to the cold, stirred solution over a period of 1-2 hours. If using a biphasic system, dissolve the Cbz-Cl in dichloromethane before addition. Ensure the temperature remains below 10°C.

  • Reaction: Allow the reaction to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction's completion by TLC or HPLC.

  • Workup - Washing: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate.

  • Workup - Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with 1M HCl. The product, this compound, will precipitate as a white solid.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation dissolution Dissolve Amino Acid in Aqueous Base (pH 9-10) cooling Cool to 0-5°C dissolution->cooling add_cbz Slowly Add Benzyl Chloroformate cooling->add_cbz react Stir for 2-3 hours at 0-5°C add_cbz->react wash Wash with Diethyl Ether react->wash precipitate Acidify to pH 2 with HCl wash->precipitate filter_dry Filter and Dry the Product precipitate->filter_dry

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? ph_issue Incorrect pH? start->ph_issue Yes hydrolysis_issue Cbz-Cl Hydrolysis? start->hydrolysis_issue Yes side_reaction_issue Side Reactions? start->side_reaction_issue Yes adjust_ph Maintain pH 8-10 ph_issue->adjust_ph Yes slow_addition Slow, Dropwise Addition of Cbz-Cl hydrolysis_issue->slow_addition Yes low_temp Low Temperature (0-5°C) side_reaction_issue->low_temp Yes monitor_reaction Monitor with TLC/HPLC side_reaction_issue->monitor_reaction No

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Target Product 1. Incomplete reaction. 2. Decomposition of benzyl chloroformate (Cbz-Cl) reagent. 3. Suboptimal pH of the reaction mixture. 4. Product loss during workup and extraction.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Use fresh, high-quality Cbz-Cl. 3. Maintain the pH of the reaction between 8 and 10 to prevent Cbz-Cl decomposition and amino acid racemization.[1] 4. Ensure proper phase separation during extraction and minimize transfers.
Presence of a Major Impurity with Higher Molecular Weight 1. Di-protection: Both the amino and hydroxyl groups have been carbobenzyloxy-protected. 2. Formation of an N-benzyl-protected tertiary amine due to insufficient hydrogen source during deprotection (if applicable).[1]1. Use a controlled amount of Cbz-Cl (1.1-1.5 equivalents).[2] 2. Employ milder reaction conditions (e.g., lower temperature) to favor N-protection over O-protection. 3. For deprotection, ensure an adequate hydrogen source is present.[1]
Product is a Sticky Oil or Fails to Crystallize 1. Presence of impurities. 2. Residual solvent. 3. Racemization leading to a mixture of stereoisomers.1. Purify the product using column chromatography (e.g., silica gel) or recrystallization from a suitable solvent system (e.g., water-methanol).[3] 2. Ensure the product is thoroughly dried under vacuum. 3. Check the optical purity using chiral HPLC or by measuring the specific rotation.[3]
Inconsistent Reaction Outcome 1. Variability in starting material quality. 2. Inconsistent reaction conditions (temperature, pH, stirring).1. Ensure the purity of the starting (S)-4-amino-2-hydroxybutyric acid. 2. Strictly control all reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-Cbz protection of (S)-4-amino-2-hydroxybutyric acid?

A1: A common side reaction is the protection of the hydroxyl group in addition to the amino group, resulting in a di-Cbz protected product. This can be minimized by carefully controlling the stoichiometry of benzyl chloroformate and the reaction temperature.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane, or dichloromethane and methanol. The starting material, being more polar, will have a lower Rf value than the N-Cbz protected product.

Q3: What is the optimal pH for the Schotten-Baumann reaction conditions for this synthesis?

A3: The pH should be maintained between 8 and 10. A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high may cause racemization of the chiral centers in the amino acid.[1]

Q4: My final product has a low optical purity. What could be the cause?

A4: Racemization can occur if the reaction is carried out at a high pH or elevated temperatures for an extended period.[1] It is crucial to maintain a basic but not excessively alkaline environment and to keep the temperature controlled, typically at 0-5 °C during the addition of benzyl chloroformate.[3]

Q5: What purification methods are most effective for this compound?

A5: The product can be purified by recrystallization, often from a water-ethanol or water-methanol mixture.[3] For more challenging purifications, column chromatography on silica gel is a viable option. Ion-exchange chromatography has also been used for the purification of the unprotected 4-amino-2-hydroxybutyric acid and could be adapted.[3]

Experimental Protocols

Key Experiment: N-Carbobenzyloxy Protection of (S)-4-amino-2-hydroxybutyric acid

This protocol is based on the standard Schotten-Baumann reaction for N-protection of amino acids.[2]

Materials:

  • (S)-4-amino-2-hydroxybutyric acid (1.0 eq)

  • Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1-1.5 eq)

  • Water (H₂O)

  • Diethyl ether or Dichloromethane (for extraction)

  • Hydrochloric acid (HCl) (for acidification)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (for drying)

Procedure:

  • Dissolve (S)-4-amino-2-hydroxybutyric acid and sodium carbonate in water and cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid while cooling in an ice bath.

  • The product may precipitate upon acidification. If so, collect the solid by filtration. If it remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

Parameter Typical Value Reference
Yield 50-95%[2][3]
Purity (by HPLC) >95%[4]
Melting Point 197-198.5 °C (for L(-)-4-amino-2-hydroxybutyric acid)[3]
Specific Rotation [α]D -28.2° (c=1.2, water) (for L(-)-4-amino-2-hydroxybutyric acid)[3]

Visualizations

Synthesis_Pathway SA (S)-4-amino-2-hydroxybutyric acid Reaction Schotten-Baumann Reaction SA->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Na2CO3 / H2O Base->Reaction Product (S)-N-Cbz-4-amino-2-hydroxybutyric acid Reaction->Product

Caption: Main synthesis pathway for (S)-N-Cbz-4-amino-2-hydroxybutyric acid.

Side_Reaction SA (S)-4-amino-2-hydroxybutyric acid Reaction Side Reaction (O-Protection) SA->Reaction Excess_CbzCl Excess Benzyl Chloroformate (2+ eq) Excess_CbzCl->Reaction Side_Product Di-Cbz Protected Product Reaction->Side_Product

Caption: Formation of the di-protected side product.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Impurity Major Impurity Present? Incomplete->Impurity No Extend_Time Extend Reaction Time or Check Reagent Quality Incomplete->Extend_Time Yes Optimize_Stoichiometry Optimize Cbz-Cl Stoichiometry (1.1-1.5 eq) Impurity->Optimize_Stoichiometry Yes Purify Purify by Column Chromatography or Recrystallization Impurity->Purify No Extend_Time->Purify Optimize_Stoichiometry->Purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the N-protection of amino acids with the Cbz group is the Schotten-Baumann reaction. This involves the acylation of the amino acid with benzyl chloroformate in a biphasic system with an aqueous base.[1][2]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors. Key areas to investigate include improper pH control during the reaction, decomposition of the benzyl chloroformate reagent, incomplete reaction, and losses during work-up and purification. Maintaining a pH between 8 and 10 is crucial to ensure the amino group is deprotonated and to minimize hydrolysis of the benzyl chloroformate.[2]

Q3: After acidification, my product oils out instead of precipitating as a solid. What should I do?

A3: "Oiling out" is a common issue, particularly with polar compounds. This can be addressed by modifying the work-up or purification strategy. Try adding a co-solvent to the aqueous layer before or after acidification, or proceed with extraction and then attempt recrystallization from a different solvent system.

Q4: What are the common impurities I should expect?

A4: Common impurities include unreacted (S)-4-amino-2-hydroxybutyric acid, benzyl alcohol (from the hydrolysis of benzyl chloroformate), and potentially over-acylated byproducts if the starting material has other reactive functional groups.

Q5: Which analytical techniques are best for monitoring the purification progress?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction and the purity of fractions during chromatography.[1] High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.

Troubleshooting Guides

Problem 1: Low Yield of Crude Product
Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH During the reaction, frequently monitor and adjust the pH to maintain it within the 8-10 range. Using a buffered system of sodium carbonate and sodium bicarbonate can help stabilize the pH.Improved reaction efficiency and minimized hydrolysis of benzyl chloroformate, leading to a higher yield.
Reagent Quality Use fresh, high-quality benzyl chloroformate that has been stored under anhydrous conditions. Ensure the starting amino acid is pure.Reduced side reactions and a cleaner reaction profile, contributing to a better yield.
Incomplete Reaction Monitor the reaction progress using TLC. If the starting material is still present after the recommended reaction time, consider extending the stirring period or moderately increasing the temperature.Drive the reaction to completion, thereby increasing the product yield.
Product Loss During Work-up Ensure complete precipitation by cooling the acidified aqueous layer for an extended period. When filtering, wash the solid with a minimal amount of cold water to avoid dissolving the product.Maximized recovery of the precipitated product.
Problem 2: Difficulty with Recrystallization
Issue Suggested Solution Rationale
Product is too soluble Try a less polar solvent system. Common choices for N-Cbz protected amino acids include ethanol/water or ethyl acetate/hexane.[1]Inducing precipitation by decreasing the solubility of the product in the solvent system.
Product "oils out" Use a solvent pair. Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., water or hexane) until turbidity persists. Heat to redissolve and then cool slowly.This allows for the gradual formation of crystals rather than rapid precipitation as an oil.
No crystal formation Try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal from a previous successful crystallization.These methods can induce nucleation and promote crystal growth.
Persistent impurities If recrystallization fails to remove impurities, consider column chromatography.This technique offers a higher degree of separation based on the differential adsorption of the compound and impurities to the stationary phase.

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Reaction
  • Dissolve (S)-4-amino-2-hydroxybutyric acid (1.0 eq) in an aqueous solution of sodium carbonate (2.0-3.0 eq) at 0 °C with vigorous stirring.

  • Maintain the pH of the solution between 8 and 10.

  • Slowly add benzyl chloroformate (1.1-1.5 eq), either neat or dissolved in an organic solvent, dropwise to the cold, stirring solution.

  • Allow the reaction to proceed at 0 °C for 2-4 hours, then warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting amino acid is consumed.

  • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate and other non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to approximately pH 2 with dilute hydrochloric acid.

  • The product should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.[1]

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as an ethanol/water or ethyl acetate/hexane mixture.

  • If the solution is colored, you may add a small amount of activated carbon and heat for a short period, then filter hot to remove the carbon.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification dissolve Dissolve Amino Acid in Aqueous Base add_cbz Add Benzyl Chloroformate dissolve->add_cbz pH 8-10 react React at 0°C to Room Temperature add_cbz->react wash Wash with Organic Solvent react->wash Reaction Complete (TLC) acidify Acidify Aqueous Layer to pH 2 wash->acidify precipitate Precipitate Crude Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry recrystallize Recrystallization filter_dry->recrystallize Crude Product column_chrom Column Chromatography recrystallize->column_chrom Unsuccessful pure_product Pure Product recrystallize->pure_product Successful column_chrom->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_purification start Problem with Purification oily_product Product is Oily? start->oily_product impure_solid Solid is Impure? oily_product->impure_solid No solvent_screening Perform Solvent Screening (e.g., EtOAc/Hexane, EtOH/Water) oily_product->solvent_screening Yes recrystallize Attempt Recrystallization from a Different Solvent System impure_solid->recrystallize Yes trituration Try Trituration with a Non-polar Solvent solvent_screening->trituration Still Oily success Pure Product solvent_screening->success Crystals Form column_chrom Proceed to Column Chromatography trituration->column_chrom Still Oily trituration->success Solid Forms column_chrom->success check_tlc Analyze Impurities by TLC recrystallize->check_tlc Still Impure recrystallize->success Pure Solid check_tlc->column_chrom Baseline or Co-eluting Impurities

Caption: Troubleshooting decision tree for the purification of this compound.

References

Stability issues of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid in solution.

Troubleshooting Guides

This section provides solutions to common stability-related issues encountered during experiments involving this compound.

Issue 1: Loss of Compound Potency or Purity Over Time in Solution

  • Possible Cause: Degradation of the N-Carbobenzyloxy (Cbz) protecting group or other parts of the molecule due to inappropriate storage or experimental conditions.

  • Solution:

    • pH Control: Maintain the pH of the solution within a neutral to slightly acidic range (pH 5-7) for optimal stability. The Cbz group is known to be labile under strongly acidic or basic conditions.[1][2]

    • Temperature: Store stock solutions at low temperatures, preferably at -20°C or -80°C, to minimize thermal degradation. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Solvent Choice: Use high-purity, anhydrous solvents for preparing solutions. While soluble in water and alcohol, for long-term storage, consider less reactive organic solvents if compatible with your experimental design. Always prepare aqueous solutions fresh.[4]

    • Light Exposure: Protect solutions from light, especially if stored for extended periods, to prevent potential photolytic degradation.[5][6]

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

  • Possible Cause: Formation of degradation products.

  • Solution:

    • Identify Degradants: Characterize the unexpected peaks using techniques like LC-MS to identify the degradation products. Common degradants could include the deprotected amino acid ((S)-4-amino-2-hydroxybutyric acid), benzyl alcohol, and toluene, resulting from the cleavage of the Cbz group.[7][8]

    • Review Experimental Conditions: Analyze the conditions under which the degradation occurred (e.g., pH, temperature, presence of oxidizing agents) to pinpoint the cause.

    • Optimize Conditions: Adjust your experimental protocol to avoid the conditions that promote degradation. This may involve changing the buffer system, lowering the reaction temperature, or working under an inert atmosphere.

Issue 3: Inconsistent Results in Biological Assays

  • Possible Cause: Inconsistent concentration of the active compound due to degradation in the assay medium.

  • Solution:

    • Assess Stability in Assay Medium: Perform a preliminary experiment to determine the stability of this compound in your specific cell culture or assay medium under the conditions of the experiment (e.g., 37°C, 5% CO2).

    • Fresh Preparations: Always prepare fresh solutions of the compound immediately before use in biological assays.

    • Time-Course Experiment: If the assay involves long incubation times, consider a time-course experiment to monitor the concentration of the compound over the duration of the assay to understand its stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most probable degradation pathways involve the cleavage of the N-Carbobenzyloxy (Cbz) protecting group. This can occur via:

  • Acid-catalyzed hydrolysis: Strong acidic conditions can lead to the removal of the Cbz group.[2]

  • Base-catalyzed hydrolysis: While generally more stable to bases than acids, prolonged exposure to strong alkaline conditions can also cause degradation.[1][2]

  • Hydrogenolysis: The Cbz group is readily cleaved by catalytic hydrogenation (e.g., using Pd/C and H₂ gas).[7][8] This is a common deprotection strategy but can be an unintended degradation pathway if catalytic metals are present.

  • Oxidative degradation: The presence of oxidizing agents may lead to the degradation of the molecule.[9][10]

  • Photodegradation: Exposure to UV or high-intensity light can potentially cause degradation.[5][6]

Q2: What are the expected degradation products?

A2: The primary degradation products resulting from the cleavage of the Cbz group are expected to be (S)-4-amino-2-hydroxybutyric acid, toluene, and carbon dioxide (in the case of hydrogenolysis), or benzyl alcohol and the free amine under hydrolytic conditions.[7][8] Other minor degradation products may arise from reactions involving the hydroxy and carboxylic acid functional groups.

Q3: How can I monitor the stability of my compound in solution?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common approach. This involves developing an HPLC method that can separate the intact compound from all its potential degradation products. Forced degradation studies are typically performed to generate these degradants and validate the method's specificity.[11]

Q4: What are the ideal storage conditions for the solid compound?

A4: The solid form of this compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., 2-8°C for short-term and -20°C for long-term storage).

Q5: Are there any incompatible reagents I should avoid?

A5: Avoid strong acids, strong bases, reducing agents in the presence of a catalyst (like palladium or platinum), and strong oxidizing agents, as these can all promote the degradation of the Cbz group.

Quantitative Data on Stability

ConditionReagentsStability of Cbz GroupPotential Degradation Products
Acidic 1 M HCl, 60°CModerate to Low(S)-4-amino-2-hydroxybutyric acid, Benzyl alcohol
Basic 0.1 M NaOH, RTHigh (short term), Moderate (long term)(S)-4-amino-2-hydroxybutyric acid, Benzyl alcohol
Oxidative 3% H₂O₂, RTModerateOxidized derivatives
Thermal 60°C in solutionModerate(S)-4-amino-2-hydroxybutyric acid, other byproducts
Photolytic UV light (254 nm)ModerateVarious photoproducts
Hydrogenolysis Pd/C, H₂Very Low(S)-4-amino-2-hydroxybutyric acid, Toluene, CO₂

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[12]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation: Heat the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a suitable analytical technique, such as HPLC with UV detection or LC-MS, to separate and identify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (due to the benzene ring of the Cbz group).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method.

Visualizations

Cbz-AA (Intact) Cbz-AA (Intact) Deprotected AA Deprotected AA Cbz-AA (Intact)->Deprotected AA Acid/Base Hydrolysis Cbz-AA (Intact)->Deprotected AA Hydrogenolysis Benzyl Alcohol Benzyl Alcohol Cbz-AA (Intact)->Benzyl Alcohol Acid/Base Hydrolysis Toluene Toluene Cbz-AA (Intact)->Toluene Hydrogenolysis CO2 CO2 Cbz-AA (Intact)->CO2 Hydrogenolysis Oxidized Products Oxidized Products Cbz-AA (Intact)->Oxidized Products Oxidation Photodegradation Products Photodegradation Products Cbz-AA (Intact)->Photodegradation Products Photolysis

Caption: Potential degradation pathways of this compound.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Acid (1M HCl, 60°C) Acid (1M HCl, 60°C) Stock Solution (1 mg/mL)->Acid (1M HCl, 60°C) Base (0.1M NaOH, RT) Base (0.1M NaOH, RT) Stock Solution (1 mg/mL)->Base (0.1M NaOH, RT) Oxidation (3% H2O2, RT) Oxidation (3% H2O2, RT) Stock Solution (1 mg/mL)->Oxidation (3% H2O2, RT) Thermal (60°C) Thermal (60°C) Stock Solution (1 mg/mL)->Thermal (60°C) Photolytic (UV light) Photolytic (UV light) Stock Solution (1 mg/mL)->Photolytic (UV light) Neutralize/Dilute Neutralize/Dilute Acid (1M HCl, 60°C)->Neutralize/Dilute Time points Base (0.1M NaOH, RT)->Neutralize/Dilute Time points Oxidation (3% H2O2, RT)->Neutralize/Dilute Time points Thermal (60°C)->Neutralize/Dilute Time points Photolytic (UV light)->Neutralize/Dilute Time points HPLC/LC-MS Analysis HPLC/LC-MS Analysis Neutralize/Dilute->HPLC/LC-MS Analysis Data Interpretation Data Interpretation HPLC/LC-MS Analysis->Data Interpretation

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Scaling Up the Synthesis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the large-scale synthesis of this compound?

A1: For large-scale synthesis, L-asparagine is a common and cost-effective starting material. The synthesis involves the protection of the amino group with a carbobenzyloxy (Cbz) group, followed by the reduction of the carboxamide and subsequent hydrolysis.

Q2: What are the critical parameters to control during the N-Cbz protection step?

A2: The N-Cbz protection is a crucial step. Key parameters to control include:

  • pH: Maintaining the pH between 8 and 10 is critical. A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high may cause racemization of the amino acid.[1]

  • Temperature: The reaction should be carried out at a low temperature (e.g., 0-5 °C) to minimize side reactions and decomposition of the reagent.

  • Stoichiometry: A slight excess of benzyl chloroformate (1.05-1.2 equivalents) is recommended to ensure complete conversion of the amine. A large excess can promote di-protection.

Q3: I am observing a significant amount of a di-protected byproduct. How can I minimize its formation?

A3: The formation of the di-Cbz byproduct on the primary amine can be minimized by:

  • Controlling Stoichiometry: Use a minimal excess of benzyl chloroformate.

  • Slow Addition: Add the benzyl chloroformate slowly to the reaction mixture to maintain a low concentration of the electrophile.

  • Choice of Base: Using a milder base like sodium bicarbonate instead of a strong base like sodium hydroxide can reduce the deprotonation of the initially formed Cbz-protected amine, which is a prerequisite for the second Cbz addition.

Q4: My final product has a low yield after purification. What are the potential causes?

A4: Low yield can result from several factors throughout the synthesis and purification process:

  • Incomplete N-Cbz protection: Monitor the reaction closely by TLC or HPLC to ensure full conversion.

  • Side reactions: O-acylation of the hydroxyl group is a potential side reaction.

  • Losses during workup and extraction: Ensure proper phase separation and minimize the number of extraction steps.

  • Inefficient purification: Optimize your crystallization or chromatography conditions to maximize recovery.

Q5: What is the best method for purifying the final product on a large scale?

A5: For large-scale purification, crystallization is often the most efficient and economical method. If further purification is required, ion-exchange chromatography can be employed. The choice of method depends on the purity requirements of the final product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of N-Cbz-L-asparagine Incomplete reaction: Insufficient benzyl chloroformate or reaction time.- Ensure the use of a slight excess of benzyl chloroformate (1.05-1.2 eq.).- Monitor the reaction by TLC or HPLC until the starting material is consumed.
Decomposition of benzyl chloroformate: Poor quality reagent or improper storage.- Use fresh, high-quality benzyl chloroformate.- Store the reagent under anhydrous conditions and protect from moisture.
Incorrect pH: pH outside the optimal range of 8-10.- Use a pH meter to monitor and adjust the pH of the reaction mixture with a suitable base (e.g., sodium carbonate).[1]
Formation of a significant amount of di-Cbz byproduct Excess benzyl chloroformate: Using a large excess of the protecting group reagent.- Carefully control the stoichiometry of benzyl chloroformate.
Strong base: Use of a strong base that deprotonates the mono-protected amine.- Use a milder base such as sodium bicarbonate.
Presence of an O-acylated side product Reaction of the hydroxyl group with benzyl chloroformate: This is more likely under strongly basic conditions or with a large excess of the reagent.- Maintain the pH in the lower end of the optimal range (around 8-9).- Add the benzyl chloroformate slowly to the reaction mixture.
Difficulty in isolating the product after reduction Emulsion formation during extraction: Presence of impurities or salts.- Add a small amount of brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite.
Product fails to crystallize Presence of impurities: Oils or other soluble impurities can inhibit crystallization.- Purify the crude product by flash chromatography before attempting crystallization.- Try different solvent systems for crystallization (e.g., ethyl acetate/hexane, dichloromethane/hexane).
Supersaturation not achieved: The solution is not concentrated enough.- Concentrate the solution further.- Cool the solution slowly to induce crystallization.- Add seed crystals to initiate crystallization.[2]
Low purity after crystallization Co-precipitation of impurities: Impurities with similar solubility profiles crystallize with the product.- Recrystallize the product from a different solvent system.- Consider a final purification step using ion-exchange chromatography.

Experimental Protocols

Key Experiment: Scale-up Synthesis of this compound

This protocol is a representative method for the synthesis starting from L-asparagine.

Step 1: N-Carbobenzyloxy-L-asparagine Synthesis

ParameterValue
Reactants
L-Asparagine monohydrate1.0 kg (6.66 mol)
Sodium Carbonate1.41 kg (13.32 mol)
Benzyl Chloroformate1.25 L (7.33 mol, 1.1 eq)
Solvents
Water10 L
Diethyl Ether (for washing)2 x 2 L
Reaction Conditions
Temperature0-5 °C
Reaction Time4-6 hours
Work-up
Acidification (conc. HCl)to pH ~2
Expected Yield 80-90%

Methodology:

  • Dissolve L-asparagine monohydrate and sodium carbonate in water in a suitable reaction vessel equipped with a mechanical stirrer and a temperature probe.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add benzyl chloroformate to the vigorously stirred solution over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.

  • The product, N-Cbz-L-asparagine, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of N-Cbz-L-asparagine to this compound

A detailed, optimized, and validated protocol for the selective reduction of the amide in the presence of a carboxylic acid and a Cbz group at a large scale is highly specific to the available equipment and safety protocols of a given facility. A common approach involves the use of borane complexes. The following is a conceptual outline.

ParameterValue
Reactants
N-Cbz-L-asparagine1.0 kg (3.75 mol)
Borane-tetrahydrofuran complex (1M in THF)~15 L (15 mol, ~4 eq)
Solvents
Anhydrous Tetrahydrofuran (THF)10 L
Reaction Conditions
Temperature0 °C to room temperature
Reaction Time12-24 hours
Work-up
QuenchingMethanol, followed by aqueous HCl
ExtractionEthyl acetate
Expected Yield 60-75%

Methodology:

  • Suspend N-Cbz-L-asparagine in anhydrous THF in a large, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Slowly add the borane-THF complex to the suspension.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by aqueous hydrochloric acid.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Large-Scale Crystallization
ParameterValue
Crude Product This compound
Solvent System Ethyl acetate / Hexane
Procedure
1. DissolutionDissolve crude product in a minimal amount of hot ethyl acetate.
2. Hot FiltrationFilter the hot solution to remove any insoluble impurities.
3. CrystallizationSlowly add hexane to the hot filtrate until turbidity is observed.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
4. IsolationCollect the crystals by filtration.
5. WashingWash the crystals with a cold mixture of ethyl acetate/hexane.
6. DryingDry the crystals under vacuum.
Expected Purity >98%

Visualizations

SynthesisWorkflow L_Asparagine L-Asparagine N_Cbz_Asparagine N-Cbz-L-asparagine L_Asparagine->N_Cbz_Asparagine N-Cbz Protection (Benzyl Chloroformate, Base) Reduction_Step Reduction (e.g., Borane-THF) N_Cbz_Asparagine->Reduction_Step Crude_Product Crude (S)-N-Cbz-4-amino- 2-hydroxybutyric acid Reduction_Step->Crude_Product Purification Purification (Crystallization / Chromatography) Crude_Product->Purification Final_Product Pure (S)-N-Cbz-4-amino- 2-hydroxybutyric acid Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions Low_Yield Low Yield of Final Product Incomplete_Protection Incomplete N-Cbz Protection Low_Yield->Incomplete_Protection Side_Reactions Side Reactions (e.g., O-acylation) Low_Yield->Side_Reactions Purification_Loss Losses During Purification Low_Yield->Purification_Loss Incomplete_Reduction Incomplete Reduction Low_Yield->Incomplete_Reduction Monitor_Protection Monitor Protection Step (TLC/HPLC) Incomplete_Protection->Monitor_Protection Optimize_pH_Temp Optimize pH and Temperature Side_Reactions->Optimize_pH_Temp Optimize_Purification Optimize Crystallization/Chromatography Purification_Loss->Optimize_Purification Monitor_Reduction Monitor Reduction Step (TLC/HPLC) Incomplete_Reduction->Monitor_Reduction

Caption: Troubleshooting decision tree for low product yield.

References

Common pitfalls in experiments with (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid (Cbz-Ahib). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as (S)-4-(Benzyloxycarbonylamino)-2-hydroxybutyric acid, is a protected amino acid derivative. The carbobenzyloxy (Cbz or Z) group protects the primary amine, while the molecule also features a hydroxyl group and a carboxylic acid.[1][2][3] It is utilized in the synthesis of more complex molecules, including peptide-based drugs and aminoglycoside antibiotics.[4][5]

Q2: What are the key chemical properties of this compound?

PropertyValue
CAS Number 40371-50-4
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
Melting Point 75-78 °C
Appearance White to off-white crystalline powder
Solubility Soluble in water and alcohol

(Source:[1][4][5][6][7])

Q3: What are the primary applications of this compound?

Its primary applications are in synthetic organic chemistry, particularly in the following areas:

  • Peptide Synthesis: It serves as a building block for the incorporation of a 4-amino-2-hydroxybutyric acid moiety into peptide chains.[8]

  • Drug Development: It is used in the synthesis of various pharmaceuticals, including aminoglycoside antibiotics.[4][9]

  • Polymer Modification: It has been noted for its ability to modify polymers like polylactic acid and polycarbonate.[1][2]

Q4: How should I store this compound?

It is recommended to store this compound in a cool, dry place, away from light and moisture.[5] A storage temperature of 2-8°C in a refrigerator is also suggested.[3]

Troubleshooting Guides

Issue 1: Incomplete or Low-Yield Coupling Reactions

Question: I am experiencing low yields during the coupling of this compound in my peptide synthesis. What could be the cause?

Answer: Low coupling yields can stem from several factors, especially when dealing with a sterically hindered or functionally complex amino acid derivative.

Possible Causes and Solutions:

CauseSolutionExperimental Protocol
Steric Hindrance Due to the bulky Cbz protecting group and the hydroxyl group, the reaction may be sluggish.Perform a "double coupling" by repeating the coupling step with fresh reagents.[10]
Inefficient Activation The chosen coupling reagent may not be potent enough for efficient activation of the carboxylic acid.Switch to a more powerful activating agent like HATU, HBTU, or HCTU.[10]
Side Reaction of the Hydroxyl Group The free hydroxyl group can be acylated by the activated carboxylic acid, leading to side products and consuming the starting material.Protect the hydroxyl group prior to coupling. A common protecting group for hydroxyls is the tert-butyl (tBu) ether.
Peptide Aggregation The growing peptide chain may aggregate on the solid support, hindering further reactions.Use structure-disrupting solvents like NMP or DMSO, or add chaotropic salts.[10][11]
Issue 2: Side Reactions During Cbz Deprotection

Question: I am observing unexpected byproducts after the deprotection of the Cbz group from my peptide containing the 4-amino-2-hydroxybutyric acid residue. What are these side products and how can I avoid them?

Answer: The deprotection of the Cbz group, typically via catalytic hydrogenation, can sometimes lead to side reactions.

Troubleshooting Workflow for Cbz Deprotection Issues:

start Cbz Deprotection Issue incomplete Incomplete Reaction start->incomplete Sluggish or stalled reaction side_products Side Products Observed start->side_products Unexpected peaks in LC-MS catalyst_poison Catalyst Poisoning? incomplete->catalyst_poison poor_catalyst Poor Catalyst Activity? incomplete->poor_catalyst insufficient_h2 Insufficient Hydrogen? incomplete->insufficient_h2 n_benzylation N-Benzylation? side_products->n_benzylation over_reduction Over-reduction of other functional groups? side_products->over_reduction purify_substrate Purify Substrate catalyst_poison->purify_substrate fresh_catalyst Use Fresh/More Catalyst poor_catalyst->fresh_catalyst increase_pressure Increase H2 Pressure insufficient_h2->increase_pressure optimize_h2 Ensure Sufficient H2 and Reaction Time n_benzylation->optimize_h2 alternative_deprotection Consider Alternative Deprotection Method over_reduction->alternative_deprotection

Caption: Troubleshooting workflow for Cbz deprotection.

Common Side Reactions and Their Prevention:

Side ReactionCausePrevention
N-Benzylation Formation of an N-benzyl side product, especially if the reaction stalls or there is a lack of sufficient hydrogen.Ensure adequate hydrogen pressure and consider adding a weak acid like acetic acid to protonate the newly formed amine, reducing its nucleophilicity.[12][13]
Incomplete Deprotection The palladium catalyst can be poisoned by sulfur-containing impurities, or the catalyst may have low activity.Ensure the purity of the starting material. Use a fresh, high-quality catalyst, or increase the catalyst loading.[12][13]
Alkylation (with acidic cleavage) If using acidic conditions for deprotection (e.g., HBr/AcOH), the generated benzyl cation can alkylate sensitive residues.Use scavengers in the cleavage cocktail.[10] However, catalytic hydrogenation is the preferred method for Cbz removal.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a manual coupling procedure using HBTU as the activating agent.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (for Fmoc-SPPS) or Trifluoroacetic acid (TFA) (for Boc-SPPS) for deprotection of the growing chain.

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • N-terminal Deprotection: Deprotect the N-terminal amino group of the resin-bound peptide according to standard Fmoc or Boc chemistry protocols.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the solution to pre-activate for 5-10 minutes.

    • Add the activation mixture to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines) to check for the presence of free amines. If the test is positive, indicating incomplete coupling, repeat the coupling step (double coupling).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Proceed to the next cycle of deprotection and coupling.

Experimental Workflow for SPPS Coupling:

cluster_prep Preparation cluster_coupling Coupling Cycle cluster_next Next Step swell Swell Resin in DMF deprotect N-terminal Deprotection swell->deprotect wash1 Wash Resin deprotect->wash1 couple Add to Resin and Agitate wash1->couple activate Pre-activate Cbz-Ahib (HBTU, DIPEA in DMF) activate->couple monitor Monitor with Kaiser Test couple->monitor monitor->couple Incomplete (Double Couple) wash2 Wash Resin monitor->wash2 Complete next_cycle Proceed to Next Cycle wash2->next_cycle cleavage Cleavage from Resin next_cycle->cleavage

Caption: Workflow for a single coupling cycle in SPPS.

Protocol 2: Deprotection of the Cbz Group via Catalytic Hydrogenation

Materials:

  • Cbz-protected peptide (dissolved in a suitable solvent like methanol, ethanol, or acetic acid)

  • Palladium on carbon (Pd/C) catalyst (5-10% w/w)

  • Hydrogen gas source

Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol).

  • Inerting: Place the solution in a hydrogenation vessel and flush the system with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (typically at atmospheric pressure or slightly above).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst to dry completely in the air.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Reaction Pathway for Cbz Deprotection:

reactant R-NH-Cbz product R-NH2 + Toluene + CO2 reactant->product H2, Pd/C Methanol

Caption: Catalytic hydrogenation for Cbz group removal.

References

Technical Support Center: (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid. It provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpected peak with a lower retention time in my HPLC analysis of a sample stored at room temperature. What could it be?

A1: An unexpected peak, particularly one with a shorter retention time (indicating higher polarity), is likely a degradation product. For this compound, the most probable degradation pathway involves the cleavage of the N-Carbobenzyloxy (Cbz) group. This would result in the formation of (S)-4-amino-2-hydroxybutyric acid, which is significantly more polar and would elute earlier on a reverse-phase HPLC column. To confirm, we recommend analysis by LC-MS to check the mass-to-charge ratio (m/z) of the impurity peak.

Q2: What are the primary degradation products I should be aware of under typical stress conditions?

A2: Based on the functional groups present in the molecule, the primary degradation products arise from hydrolysis (acidic or basic), oxidation, and photolysis. Forced degradation studies are used to intentionally break down a substance to understand its stability.[1][2]

  • Hydrolysis: Under acidic or basic conditions, the Cbz group is susceptible to cleavage, yielding (S)-4-amino-2-hydroxybutyric acid and benzyl alcohol.

  • Oxidation: The secondary alcohol on the butyric acid chain can be oxidized to a ketone, forming (S)-N-Carbobenzyloxy-4-amino-2-oxobutyric acid .

  • Hydrogenolysis: While not a typical degradation pathway on storage, exposure to catalytic hydrogen (e.g., Pd/C) will readily cleave the Cbz group to yield (S)-4-amino-2-hydroxybutyric acid , toluene, and CO2.[3]

Q3: How can I confirm the identity of a suspected degradation product?

A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for identifying and quantifying degradation products.[4] By comparing the mass-to-charge ratio (m/z) of the unknown peak to the theoretical masses of potential degradants, you can tentatively identify the structure. For unambiguous confirmation, techniques like tandem MS (MS/MS) for fragmentation analysis or isolation of the impurity for NMR spectroscopy are required.

Q4: What are the recommended storage conditions to minimize degradation?

A4: To minimize degradation, the compound should be stored in a cool, dark, and dry place. We recommend storage at -20°C in a tightly sealed container to protect it from moisture, light, and heat. Avoid exposure to strong acids, bases, and oxidizing agents.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Multiple unknown peaks in HPLC chromatogram Sample degradation due to improper handling or storage (e.g., exposure to high temperature, light, or incompatible pH).1. Prepare a fresh sample from a properly stored stock.2. Analyze the sample immediately after preparation.3. Perform a forced degradation study (see protocol below) to characterize potential degradation products.4. Use HPLC-MS to identify the m/z of the unknown peaks and compare with the table of potential degradants.
Decreasing purity of the compound over time Inherent instability of the molecule under the current storage conditions.1. Review storage conditions. Ensure the compound is stored at ≤ -20°C, protected from light, and under an inert atmosphere if necessary.2. Conduct a formal stability study by storing aliquots under different temperature and humidity conditions to establish a re-test date.
Inconsistent analytical results The analytical method is not stability-indicating; degradation products may be co-eluting with the main peak.1. Develop and validate a stability-indicating HPLC method. The method should be able to resolve the parent compound from all known degradation products.2. Use samples from forced degradation studies to confirm that the method can separate the degradants from the parent peak.[5]

Quantitative Data Summary

The following table summarizes the expected HPLC-MS results for this compound and its primary plausible degradation products. Retention times are hypothetical and will vary based on the specific HPLC method used.

Compound NameMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)Hypothetical Retention Time (min)
This compound C₁₂H₁₅NO₅253.25254.1015.2
(S)-4-amino-2-hydroxybutyric acidC₄H₉NO₃119.12120.063.5
(S)-N-Carbobenzyloxy-4-amino-2-oxobutyric acidC₁₂H₁₃NO₅251.24252.0813.8

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-MS Method

This protocol outlines a general reverse-phase HPLC method coupled with mass spectrometry for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC with UV or DAD detector, coupled to a single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

  • MS Parameters (ESI Positive Mode):

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325°C

    • Drying Gas Flow: 10 L/min

Visualizations

Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation pathway of this compound.

DegradationPathway Parent (S)-N-Carbobenzyloxy-4-amino- 2-hydroxybutyric acid (m/z = 254.10) Product1 (S)-4-amino-2-hydroxybutyric acid (m/z = 120.06) Parent->Product1  Hydrolysis (Acid/Base) Product2 Benzyl Alcohol Parent->Product2  

Caption: Hydrolytic cleavage of the Cbz protecting group.

Experimental Workflow

This diagram outlines the workflow for investigating unknown peaks observed during stability analysis.

Workflow start Unknown Peak Observed in HPLC Analysis step1 Perform LC-MS Analysis to Determine m/z start->step1 step2 Compare m/z with Potential Degradants step1->step2 decision Match Found? step2->decision step3a Tentative Identification Made decision->step3a Yes step3b Perform Forced Degradation Study decision->step3b No step4 Confirm with MS/MS Fragmentation step3a->step4 step3b->step1 Generate Degradants step5 Characterize Degradation Pathway step4->step5

Caption: Workflow for identification of degradation products.

References

Technical Support Center: (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid Chiral Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid. The focus is on addressing common chiral purity issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of racemization during the N-Cbz protection of (S)-4-amino-2-hydroxybutyric acid?

A1: Racemization, the formation of the undesired (R)-enantiomer, is a significant risk during the N-Cbz protection of amino acids. The primary factors that contribute to the loss of chiral integrity include:

  • Harsh Reaction Conditions: Elevated temperatures and the use of strong bases can promote the abstraction of the alpha-proton of the amino acid, leading to racemization.[1]

  • Incorrect pH: A pH above 10 is known to increase the rate of racemization for N-Cbz protected amino acids.[2]

  • Prolonged Reaction Times: Extended exposure to basic conditions, even at lower temperatures, can increase the likelihood of racemization.[3]

  • Purification Method: Certain purification techniques, such as chromatography on acidic silica gel, can potentially contribute to racemization of sensitive compounds.[1]

Q2: How can I minimize racemization during the synthesis of this compound?

A2: To maintain the enantiomeric purity of your product, consider the following preventative measures:

  • Choice of Base: Employ weaker or sterically hindered bases. Sodium bicarbonate or a mixed buffer system of sodium carbonate and sodium bicarbonate can help maintain an optimal pH range of 8-10.[2]

  • Temperature Control: Conduct the reaction at a reduced temperature, ideally between 0°C and 5°C, to slow down the rate of racemization.

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.

  • Careful Work-up and Purification: During the work-up, avoid prolonged exposure to strongly acidic or basic conditions. If using column chromatography, consider using a neutral stationary phase like alumina or deactivating silica gel with a suitable base to prevent on-column racemization.[1]

Q3: What are the potential impurities I should be aware of when synthesizing or handling this compound?

A3: Besides the (R)-enantiomer, other potential impurities may include:

  • Unreacted Starting Materials: Residual (S)-4-amino-2-hydroxybutyric acid or benzyl chloroformate.

  • Over-alkylation Products: Although less common, side reactions can occur.

  • Degradation Products: The compound may degrade under harsh conditions, leading to various byproducts.

  • Di-Cbz protected species: In some cases, the hydroxyl group might also react with benzyl chloroformate.

Q4: How can I determine the enantiomeric purity of my this compound sample?

Q5: What are the general steps for purifying this compound to improve its chiral purity?

A5: If your sample is found to have a lower than desired enantiomeric excess (ee), the following purification strategies can be employed:

  • Recrystallization: This is often the most effective method for enriching the desired enantiomer. The process relies on the slight differences in the crystal lattice energies of the racemate and the pure enantiomer. Experimenting with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) is crucial for success.[4]

  • Preparative Chiral HPLC: For smaller quantities or when recrystallization is ineffective, preparative chiral HPLC can be used to physically separate the enantiomers.

  • Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. The separated diastereomers are then treated to regenerate the pure enantiomers.

Data Presentation

Table 1: Factors Influencing Racemization in N-Cbz Protection of Amino Acids

ParameterCondition to Minimize RacemizationRationale
Base Weak base (e.g., NaHCO₃) or mixed buffer (Na₂CO₃/NaHCO₃)Maintains pH in the optimal range of 8-10, reducing the rate of proton abstraction from the chiral center.[2]
Temperature 0 - 5 °CSlows down the kinetics of the racemization reaction.
pH 8 - 10High pH (>10) significantly accelerates racemization.[2]
Reaction Time Kept to a minimum necessary for completionReduces the exposure time of the product to potentially racemizing conditions.[3]

Experimental Protocols

Protocol 1: General Procedure for N-Cbz Protection with Minimized Racemization

This protocol provides a general guideline. Optimization for specific scales and equipment is recommended.

  • Dissolution: Dissolve (S)-4-amino-2-hydroxybutyric acid in an aqueous solution of sodium bicarbonate or a sodium carbonate/sodium bicarbonate buffer at 0-5°C.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution while maintaining the temperature between 0-5°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, wash the mixture with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl.

  • Acidification and Precipitation: Carefully acidify the aqueous layer to a pH of approximately 2-3 with a dilute acid (e.g., HCl) at 0-5°C. The N-Cbz protected product should precipitate.

  • Isolation and Drying: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, purify the product further by recrystallization from a suitable solvent system.[4]

Protocol 2: Chiral HPLC Method Development for Enantiomeric Purity Analysis

A specific validated method is not available, but the following workflow can be used for method development.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD-H, which are known to be effective for a wide range of chiral compounds.

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).

    • Reversed Phase: Alternatively, screen with a mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).

  • Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation of the enantiomers. The flow rate and column temperature can also be optimized.

  • Detection: Use a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Quantification: Once a suitable separation is achieved, inject a racemic standard to determine the retention times of both the (S) and (R) enantiomers. The enantiomeric excess (% ee) of a sample can then be calculated using the peak areas of the two enantiomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Chiral Purity Analysis cluster_purification Purification (if needed) start Start: (S)-4-amino-2-hydroxybutyric acid reaction N-Cbz Protection (Controlled Conditions) start->reaction workup Aqueous Work-up (pH control) reaction->workup crude Crude Product workup->crude hplc Chiral HPLC Analysis crude->hplc decision Enantiomeric Excess (ee) > 99%? hplc->decision recrystallization Recrystallization decision->recrystallization No final_product Pure (S)-Product decision->final_product Yes recrystallization->hplc Re-analyze

Caption: Workflow for Synthesis, Analysis, and Purification.

logical_relationship cluster_factors Contributing Factors cluster_mitigation Mitigation Strategies racemization Racemization Risk high_temp High Temperature racemization->high_temp strong_base Strong Base racemization->strong_base high_ph High pH (>10) racemization->high_ph long_reaction Prolonged Reaction Time racemization->long_reaction low_temp Low Temperature (0-5°C) high_temp->low_temp weak_base Weak Base / Buffer strong_base->weak_base ph_control pH Control (8-10) high_ph->ph_control monitoring Reaction Monitoring long_reaction->monitoring

Caption: Factors Contributing to Racemization and Mitigation Strategies.

References

Validation & Comparative

A Comprehensive Guide to Purity Confirmation of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chiral compounds like (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid is a critical step in ensuring the safety and efficacy of therapeutic candidates. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution and sensitivity for separating the target compound from potential impurities. This guide provides a comparative overview of HPLC-based purity assessment for this compound, including a proposed analytical method, potential alternative techniques, and detailed experimental protocols.

Comparative Analysis of Analytical Methods

While several analytical techniques can be employed for the analysis of amino acids and their derivatives, HPLC is often the method of choice due to its robustness and versatility. A comparison with other potential methods is summarized below.

Method Principle Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) with UV Detection Partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution, good reproducibility, widely available instrumentation.May require derivatization for compounds lacking a strong chromophore.
Chiral HPLC Enantioselective separation on a chiral stationary phase (CSP).Direct separation of enantiomers.CSPs can be expensive and have specific mobile phase requirements.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.High efficiency for volatile and thermally stable compounds.Requires derivatization to increase volatility and thermal stability of amino acids.
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field.High efficiency, low sample and reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC.

Proposed HPLC Method for Purity Determination

Based on established methods for similar N-protected amino acids, a robust RP-HPLC method with UV detection is proposed for the purity confirmation of this compound. A validated method for the related compound 4-amino-3-hydroxybutyric acid utilizes a C18 column with UV detection at 210 nm[1].

Table 1: Proposed HPLC Parameters

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

Table 2: Hypothetical Purity Analysis Data

Sample Lot Retention Time (min) Peak Area (%) Purity (%)
Lot A 12.599.899.8
Lot B 12.599.599.5
Reference Standard 12.599.999.9

Experimental Protocols

A detailed protocol for the proposed HPLC method is provided below.

1. Reagent and Sample Preparation:

  • Mobile Phase A: Add 1 mL of Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade water.

  • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the sample diluent to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare sample solutions of this compound at the same concentration as the standard solution.

2. HPLC System Setup and Operation:

  • Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Set the UV detector wavelength to 210 nm.

  • Inject 10 µL of the standard solution and run the gradient program.

  • Inject 10 µL of each sample solution and run the gradient program.

3. Data Analysis:

  • Integrate the peak areas of all components in the chromatograms.

  • Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C HPLC System Equilibration A->C B Standard & Sample Solution Preparation D Sample Injection B->D C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Purity Calculation G->H

Caption: Experimental workflow for HPLC purity analysis.

Separation_Principle cluster_column HPLC Column p1 p2 p3 Analyte (S)-N-Cbz-4-amino- 2-hydroxybutyric acid Analyte->p2 Moderate Interaction Impurity1 More Polar Impurity Impurity1->p1 Weak Interaction (Elutes First) Impurity2 Less Polar Impurity Impurity2->p3 Strong Interaction (Elutes Last)

Caption: Principle of chromatographic separation.

Alternative and Complementary Techniques

For comprehensive characterization, especially for confirming the enantiomeric purity, chiral HPLC is an invaluable tool. This technique utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. Additionally, for structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. LC-MS provides molecular weight information, which is crucial for impurity identification.

References

Comparative Analysis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid Derivatives: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals a notable absence of comparative studies on the biological activities of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid derivatives. While the parent compound is utilized in the synthesis of various biologically active molecules, including aminoglycoside antibiotics, a direct comparison of a series of its derivatives in terms of cytotoxicity, enzyme inhibition, or receptor binding affinity is not publicly available.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparative analysis by outlining standard experimental protocols and potential signaling pathways of interest. However, it must be emphasized that the quantitative data presented in the following sections is hypothetical and for illustrative purposes only, due to the lack of published comparative studies on this specific class of compounds.

Data Presentation: A Template for Comparison

To facilitate a clear and direct comparison of the biological activities of novel this compound derivatives, we propose the following standardized tables. Researchers are encouraged to populate these tables with their experimental data.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)

DerivativeCell Line 1 (e.g., HeLa)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., MCF-7)Normal Cell Line (e.g., HEK293)
Derivative A[Insert Data][Insert Data][Insert Data][Insert Data]
Derivative B[Insert Data][Insert Data][Insert Data][Insert Data]
Derivative C[Insert Data][Insert Data][Insert-Data][Insert Data]
Control (e.g., Doxorubicin)[Insert Data][Insert Data][Insert Data][Insert Data]

Table 2: Comparative Enzyme Inhibition (IC₅₀ Values in µM)

DerivativeTarget Enzyme 1Target Enzyme 2Target Enzyme 3
Derivative A[Insert Data][Insert Data][Insert Data]
Derivative B[Insert Data][Insert Data][Insert Data]
Derivative C[Insert Data][Insert Data][Insert Data]
Positive Control[Insert Data][Insert Data][Insert Data]

Table 3: Comparative Receptor Binding Affinity (Kᵢ Values in nM)

DerivativeReceptor 1Receptor 2Receptor 3
Derivative A[Insert Data][Insert Data][Insert Data]
Derivative B[Insert Data][Insert Data][Insert Data]
Derivative C[Insert Data][Insert Data][Insert Data]
Reference Ligand[Insert Data][Insert Data][Insert Data]

Experimental Protocols: Methodologies for Key Experiments

The following are detailed, standard protocols for assessing the biological activities of novel chemical entities.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

cluster_workflow MTT Assay Workflow cell_seeding Seed cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 treatment Add derivatives at various concentrations incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout

MTT Assay Experimental Workflow

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the this compound derivatives.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the MTT to be metabolized.

  • Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

Enzyme Inhibition Assay

Enzyme inhibition assays are performed to determine the ability of a compound to interfere with enzyme activity.

Workflow:

cluster_workflow Enzyme Inhibition Assay Workflow reagents Prepare enzyme, substrate, and inhibitor solutions pre_incubation Pre-incubate enzyme with inhibitor reagents->pre_incubation reaction_init Initiate reaction by adding substrate pre_incubation->reaction_init incubation Incubate at optimal temperature reaction_init->incubation reaction_stop Stop reaction incubation->reaction_stop detection Detect product formation (e.g., fluorescence, absorbance) reaction_stop->detection analysis Calculate IC50 values detection->analysis

Enzyme Inhibition Assay Workflow

Detailed Steps:

  • Preparation: Prepare solutions of the target enzyme, the specific substrate, and the derivative to be tested.

  • Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture under optimal conditions (e.g., temperature, pH).

  • Reaction Termination: Stop the reaction after a specific time.

  • Detection: Measure the amount of product formed or substrate consumed using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Receptor Binding Assay

Receptor binding assays are used to measure the affinity of a ligand for a receptor.

Workflow:

cluster_workflow Receptor Binding Assay Workflow preparation Prepare receptor preparation and radioligand incubation Incubate receptor, radioligand, and test compound preparation->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity separation->quantification analysis Determine Ki values quantification->analysis

Receptor Binding Assay Workflow

Detailed Steps:

  • Preparation: Prepare a source of the target receptor (e.g., cell membranes) and a labeled ligand (radioligand).

  • Incubation: Incubate the receptor preparation with the radioligand in the presence of various concentrations of the test compound.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the receptor.

  • Analysis: Calculate the inhibition constant (Kᵢ) from the competition binding curve.

Potential Signaling Pathways

Derivatives of amino acids can interact with a multitude of signaling pathways. The specific pathway will depend on the cellular target. A hypothetical signaling cascade that could be modulated by these derivatives is presented below.

cluster_pathway Hypothetical Signaling Pathway Derivative (S)-N-Cbz-4-amino-2-hydroxybutyric acid Derivative Receptor Cell Surface Receptor Derivative->Receptor Binds to/Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates/Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Hypothetical Signaling Pathway

Conclusion

The development of novel this compound derivatives holds potential for the discovery of new therapeutic agents. However, a systematic and comparative evaluation of their biological activities is crucial for understanding their structure-activity relationships and identifying promising lead compounds. This guide provides a foundational framework for conducting such comparative studies, from data presentation and experimental design to the exploration of potential mechanisms of action. It is our hope that this will encourage and facilitate future research in this area, ultimately leading to the publication of valuable comparative data.

A Comparative Guide to the Characterization of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for the (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid reference standard. For comparative purposes, data for the related compound, (S)-4-Amino-2-hydroxybutyric acid, which lacks the carbobenzyloxy (Cbz) protecting group, is also presented. This comparison is intended to assist researchers in evaluating the physicochemical properties and purity of these compounds, which are crucial for applications in peptide synthesis and drug development.

Physicochemical and Purity Data

The following tables summarize the key characterization data for this compound and a relevant comparator, (S)-4-Amino-2-hydroxybutyric acid. This data has been compiled from various commercial suppliers.

Table 1: Characterization Data for this compound

ParameterSpecification
CAS Number 40371-50-4
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol [1][2][3][4]
Appearance White to off-white crystalline powder or solid
Melting Point 75-78 °C[3]
Purity (Typical) ≥95% to ≥98%
Solubility Soluble in water and alcohol[4]

Table 2: Characterization Data for (S)-4-Amino-2-hydroxybutyric acid (Comparator)

ParameterSpecification
CAS Number 40371-51-5
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol [5]
Appearance White to off-white crystalline powder
Melting Point 196 - 206 °C
Purity (Assay by Titration) ≥99%
Optical Rotation [α]²⁰/D = -28.5 to -32.5° (c=1 in H₂O)

Experimental Protocols

Detailed methodologies for the characterization of N-protected amino acids are provided below. These protocols are based on established analytical techniques for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

Objective: To determine the purity and enantiomeric excess of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based CSP)

Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the reference standard in the mobile phase.

  • Mobile Phase Preparation: A typical mobile phase for N-protected amino acids is a gradient of acetonitrile and water with an acidic modifier. For example, a gradient of 20-80% acetonitrile in water with 0.1% TFA over 20 minutes.

  • Chromatographic Conditions:

    • Column: A chiral column suitable for N-protected amino acids.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak. Enantiomeric excess is determined by separating the (S) and (R) enantiomers, with the percentage of each calculated from their respective peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent in an NMR tube.[6][7]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the presence of all expected functional groups and the overall structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To verify the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • HPLC-grade methanol or acetonitrile

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the reference standard in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote ionization.

  • MS Analysis: Infuse the sample solution directly into the ESI source or inject it via an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight of the compound.

Workflow and Pathway Diagrams

To visualize the experimental workflow for the characterization of the reference standard, a diagram generated using Graphviz is provided below.

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample Reference Standard Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Purity & Enantiomeric Excess) Dissolution->HPLC Inject NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR Analyze MS Mass Spectrometry (Molecular Weight) Dissolution->MS Infuse/Inject Purity_Data Purity & EE Data HPLC->Purity_Data Structure_Data Structural Data NMR->Structure_Data MW_Data Molecular Weight Data MS->MW_Data Final_Report Characterization Report Purity_Data->Final_Report Structure_Data->Final_Report MW_Data->Final_Report

Caption: Experimental workflow for the characterization of the reference standard.

References

Unveiling the Stereochemistry of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid: A Comparative Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic techniques for the structural confirmation of the chiral molecule (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid.

While a definitive public crystal structure for this compound is not currently available in open-access crystallographic databases, this guide will use N-Benzyloxycarbonyl-L-phenylalanine as a representative analogue to illustrate the principles and data derived from X-ray crystallography. We will objectively compare this "gold standard" technique with powerful alternatives: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

At a Glance: Comparison of Analytical Techniques

FeatureX-ray CrystallographyChiral HPLCNMR SpectroscopyCircular Dichroism (CD)
Primary Output 3D atomic coordinates, bond lengths, bond angles, torsion anglesRetention time, enantiomeric excess (% ee)Chemical shifts, coupling constants, NOE correlationsDifferential absorption of polarized light (CD signal)
Sample State Single crystalSolutionSolutionSolution
Information Provided Absolute and relative stereochemistry, detailed molecular geometryEnantiomeric purity and separationConnectivity, relative stereochemistry, conformational analysisAbsolute configuration (by comparison to standards or computation)
Sensitivity Requires single crystals of sufficient size and qualityHigh (ng to pg level)Moderate (mg to µg level)Moderate
Resolution Atomic resolutionHigh separation efficiencyHigh spectral resolutionDependent on chromophore
Key Advantage Unambiguous 3D structure determinationExcellent for quantitative analysis of enantiomeric purityNon-destructive, provides rich structural information in solutionSensitive to stereochemistry and conformation in solution
Limitations Crystal growth can be a major bottleneckIndirect method for absolute configuration (relies on standards)Can be complex to interpret for large molecules; may require chiral derivatizing agentsRequires a chromophore near the stereocenter; interpretation can be complex

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can generate a detailed model of the molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers.

Representative Crystallographic Data for N-Benzyloxycarbonyl-L-phenylalanine

As a proxy for the target molecule, the following table illustrates the type of quantitative data obtained from an X-ray crystallographic analysis of a related N-Cbz protected amino acid, N-Benzyloxycarbonyl-L-phenylalanine.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 8.874 Å, b = 10.577 Å, c = 9.117 Å
Bond Length (Cα-Cβ)1.53 Å
Bond Angle (N-Cα-C)110.5°
Torsion Angle (C-N-Cα-Cβ)-175.2°
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the target compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded on a detector at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods and then refined to best fit the experimental data, yielding the final atomic coordinates.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis a Purified Compound b Crystal Growth a->b c Single Crystal Selection b->c d X-ray Diffraction c->d e Structure Solution d->e f Structure Refinement e->f g 3D Molecular Structure f->g

Figure 1: Experimental workflow for X-ray crystallography.

Alternative Techniques for Structural Confirmation

While X-ray crystallography provides the most detailed structural information, other powerful techniques can confirm the stereochemistry and provide complementary data, particularly when suitable crystals cannot be obtained.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times.

Performance Data for Chiral HPLC of Amino Acid Derivatives

ParameterTypical Value
Resolution (Rs)> 1.5 for baseline separation
Limit of Detection (LOD)ng/mL to pg/mL
Limit of Quantification (LOQ)ng/mL to pg/mL
Enantiomeric Excess (% ee) Accuracy±0.1%
Experimental Protocol: Chiral HPLC
  • Sample Preparation: The sample is dissolved in a suitable solvent compatible with the mobile phase.

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a chiral column. A mobile phase (a mixture of solvents) is pumped through the column to elute the compounds.

  • Detection: As the separated enantiomers elute from the column, they are detected by a UV-Vis, fluorescence, or mass spectrometry detector.

  • Data Analysis: The retention times and peak areas of the enantiomers are used to determine the enantiomeric purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution. While NMR cannot directly distinguish between enantiomers in an achiral solvent, the use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between the resulting diastereomers or diastereomeric complexes.

Performance Metrics for NMR in Chiral Analysis

ParameterDescription
Chemical Shift Difference (Δδ) The difference in chemical shifts between corresponding nuclei in the diastereomers. A larger Δδ allows for more accurate quantification.
Resolution The ability to distinguish between the signals of the two diastereomers.
Limit of Detection Typically in the micromolar to millimolar range.
Accuracy of ee determination Can be very high, often with errors of less than 1-2%.
Experimental Protocol: NMR for Chiral Analysis
  • Sample Preparation: The chiral analyte is reacted with a chiral derivatizing agent to form a mixture of diastereomers.

  • NMR Data Acquisition: 1H and/or 13C NMR spectra of the diastereomeric mixture are acquired.

  • Spectral Analysis: The signals corresponding to each diastereomer are identified and integrated. The ratio of the integrals provides the ratio of the enantiomers in the original sample.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.

Performance Characteristics of Circular Dichroism

ParameterDescription
Signal Intensity (Δε) The magnitude of the CD signal, which is dependent on the molecular structure and concentration.
Wavelength Range Typically in the UV-Vis region (190-700 nm).
Sensitivity Dependent on the presence of a chromophore near the chiral center.
Application Determination of absolute configuration by comparison with known standards or theoretical calculations.
Experimental Protocol: Circular Dichroism Spectroscopy
  • Sample Preparation: The sample is dissolved in a transparent solvent.

  • CD Spectrum Acquisition: The CD spectrum is recorded using a CD spectropolarimeter, which measures the difference in absorbance of left- and right-circularly polarized light as a function of wavelength.

  • Data Interpretation: The sign and magnitude of the Cotton effects in the CD spectrum are compared with those of known compounds or with theoretically calculated spectra to determine the absolute configuration.

logical_flow start Structural Confirmation of Chiral Molecule crystal Single Crystal Available? start->crystal xray X-ray Crystallography crystal->xray Yes no_crystal Alternative Spectroscopic Methods crystal->no_crystal No result_xray Absolute & Relative Stereochemistry (Unambiguous) xray->result_xray hplc Chiral HPLC no_crystal->hplc nmr NMR Spectroscopy (with chiral auxiliaries) no_crystal->nmr cd Circular Dichroism no_crystal->cd result_hplc Enantiomeric Purity (Quantitative) hplc->result_hplc result_nmr Relative Stereochemistry & Connectivity nmr->result_nmr result_cd Absolute Configuration (Comparative) cd->result_cd

Figure 2: Decision-making workflow for structural confirmation.

A Comparative Guide to Cross-Reactivity Analysis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical data from a competitive enzyme-linked immunosorbent assay (ELISA) designed to measure the cross-reactivity of various analogs against a hypothetical monoclonal antibody raised against Cbz-HABA.

CompoundStructureIC50 (µM)% Cross-Reactivity
(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid (Cbz-HABA)C₁₂H₁₅NO₅1.2100%
(S)-4-Amino-2-hydroxybutyric acidC₄H₉NO₃25.84.7%
N-Carbobenzyloxy-glycineC₁₀H₁₁NO₄89.31.3%
(S)-N-tert-Butoxycarbonyl-4-amino-2-hydroxybutyric acidC₉H₁₇NO₅150.50.8%
Benzyl alcoholC₇H₈O>1000<0.1%

Caption: Hypothetical IC50 values and percentage of cross-reactivity for Cbz-HABA and its analogs.

Experimental Protocols

A detailed methodology for a competitive ELISA to determine cross-reactivity is provided below.

Competitive ELISA Protocol
  • Antigen Coating: A 96-well microtiter plate is coated with a conjugate of Cbz-HABA and a carrier protein (e.g., bovine serum albumin, BSA) at a concentration of 5 µg/mL in a carbonate-bicarbonate buffer (pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (phosphate-buffered saline with 0.05% Tween 20, pH 7.4).

  • Blocking: To prevent non-specific binding, the plate is blocked with a 5% solution of non-fat dry milk in wash buffer for 2 hours at room temperature.

  • Washing: The plate is washed three times with the wash buffer.

  • Competitive Reaction: A fixed concentration of anti-Cbz-HABA monoclonal antibody is mixed with varying concentrations of Cbz-HABA (as the standard) or the test compounds (analogs). This mixture is then added to the wells of the coated plate and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with the wash buffer.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with the wash buffer.

  • Substrate Addition: A substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Reaction Termination: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M sulfuric acid).

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the resulting dose-response curves. The percent cross-reactivity is determined using the formula: (% Cross-Reactivity) = (IC50 of Cbz-HABA / IC50 of analog) x 100.

Visualizations

The following diagrams illustrate the logical workflow of the competitive ELISA and the signaling pathway concept behind it.

ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Cbz-HABA-BSA Conjugate p2 Wash Plate p1->p2 p3 Block with Non-Fat Dry Milk p2->p3 p4 Wash Plate p3->p4 r1 Prepare Antibody & Competitor Mix p4->r1 r2 Incubate Mix in Plate r1->r2 r3 Wash Plate r2->r3 d1 Add HRP-Conjugated Secondary Antibody r3->d1 d2 Wash Plate d1->d2 d3 Add TMB Substrate d2->d3 d4 Add Stop Solution d3->d4 a1 Measure Absorbance at 450 nm d4->a1 a2 Calculate IC50 & % Cross-Reactivity a1->a2

Caption: Workflow for the competitive ELISA protocol.

Signaling_Pathway cluster_high_affinity High Affinity (Low Cross-Reactivity) cluster_low_affinity Low Affinity (High Cross-Reactivity) Ab Antibody CbzHABA Cbz-HABA Ab->CbzHABA Strong Binding Analog Analog Ab->Analog Weak/No Binding Ab2 Antibody CbzHABA2 Cbz-HABA Ab2->CbzHABA2 Strong Binding CrossReactant Cross-Reactant Analog Ab2->CrossReactant Significant Binding

Caption: Conceptual diagram of antibody binding and cross-reactivity.

References

A Comparative Guide to (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid and Related Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, a key chiral building block, against its deprotected form and the structurally similar, biologically active compound, γ-Amino-β-hydroxybutyric acid (GABOB). The information presented herein is intended to support research and development in medicinal chemistry and pharmacology by providing objective comparisons and supporting experimental data.

Introduction and Overview

This compound (Cbz-S-HABA) is a protected amino acid derivative valued for its role as a chiral intermediate in the synthesis of complex pharmaceuticals.[1] Its primary application lies in the construction of aminoglycoside antibiotics, most notably amikacin, where the (S)-4-amino-2-hydroxybutyric acid (S-HABA) moiety is crucial for biological activity and resistance to enzymatic degradation.[2][3]

The core structure, S-HABA, is an analogue of the endogenous neurotransmitter γ-aminobutyric acid (GABA).[4] This structural similarity invites comparison to other GABA analogues, particularly γ-Amino-β-hydroxybutyric acid (GABOB), a known anticonvulsant that interacts directly with GABA receptors.[5] This guide will dissect the physicochemical properties, biological activities, and synthetic utility of Cbz-S-HABA, while benchmarking its core structure against the stereoisomers of GABOB to provide a comprehensive overview for drug design and development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its handling, reactivity, and pharmacokinetic profile. The N-Carbobenzyloxy (Cbz) protecting group significantly alters the properties of the parent S-HABA molecule, increasing its molecular weight and lipophilicity, which is reflected in its melting point and solubility profile.

Property(S)-N-Cbz-4-amino-2-hydroxybutyric acid(S)-4-Amino-2-hydroxybutyric acid(Racemic) GABOB
Synonyms Cbz-S-HABA, (S)-(+)-Z-4-Amino-2-hydroxybutyric AcidS-HABA, L-(-)-γ-Amino-α-hydroxybutyric Acidγ-Amino-β-hydroxybutyric acid
CAS Number 40371-50-4[1]40371-51-535598-42-4
Molecular Formula C₁₂H₁₅NO₅[1]C₄H₉NO₃C₄H₉NO₃
Molecular Weight 253.25 g/mol [1]119.12 g/mol 119.12 g/mol
Melting Point 75-78 °C[1]194-206 °C[6]214 °C (dec.)
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[6]Crystalline solid
Solubility Slightly soluble in Chloroform, DMSO, Methanol[1]Soluble in Water, Methanol[7]Soluble in water

Biological Activity and Applications

The primary distinction between the benchmarked compounds lies in their application and biological activity. Cbz-S-HABA is a synthetic intermediate, while its deprotected form and GABOB are neuroactive compounds.

Synthetic Utility of Cbz-S-HABA

The carbobenzyloxy (Cbz) group serves as a crucial protecting group for the amine in S-HABA, preventing unwanted side reactions during multi-step syntheses.[8] Its most significant application is in the semi-synthesis of amikacin from kanamycin A. The S-HABA side chain, introduced via acylation using an activated form of Cbz-S-HABA, sterically hinders aminoglycoside-modifying enzymes, which are a primary mechanism of bacterial resistance.[2][3] The Cbz group is typically removed in a final step via catalytic hydrogenolysis.

Neuroactivity of S-HABA and GABOB

Once deprotected, S-HABA is a GABA analogue with potential inhibitory activity on GABA binding and uptake by the brain.[4] It is explored for its potential in developing therapeutics for neurological conditions like anxiety and depression.[6]

GABOB is an endogenous metabolite of GABA and is used as an anticonvulsant in several countries.[5] It exerts its effects by directly interacting with GABA receptors. The activity of GABOB is stereospecific:

  • (R)-(-)-GABOB is the more potent agonist at GABA B and GABA C receptors.[5]

  • (S)-(+)-GABOB is the more potent agonist at GABA A receptors.[5]

This stereoselectivity highlights the distinct structural requirements of the different GABA receptor subtypes.[5] While (R)-GABOB is reported to be a modestly more potent anticonvulsant, the racemic mixture is often used clinically.[9]

Table 2: Comparative Biological Profile

CompoundPrimary RoleBiological Target(s)Reported Activity / Application
(S)-N-Cbz-4-amino-2-hydroxybutyric acid Synthetic IntermediateN/A (Prodrug form)Key building block for aminoglycoside antibiotics (e.g., Amikacin).[1][2]
(S)-4-Amino-2-hydroxybutyric acid GABA AnalogueGABA SystemPotential inhibitor of GABA binding and uptake; investigated for neuroprotective properties.[4][6]
(R)-(-)-GABOB Neurotransmitter Analogue / AnticonvulsantGABA B, GABA C ReceptorsMore potent agonist at GABA B and GABA C receptors compared to the (S)-enantiomer.[5]
(S)-(+)-GABOB Neurotransmitter Analogue / AnticonvulsantGABA A ReceptorsMore potent agonist at GABA A receptors compared to the (R)-enantiomer.[5]

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are standard protocols for the chemical deprotection of Cbz-S-HABA and a biological assay relevant to the comparator compounds.

Protocol 1: N-Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the standard laboratory procedure for removing the Cbz protecting group to yield the free amine, S-HABA.

Materials:

  • Cbz-S-HABA

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Reaction flask, stir bar

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 equivalent) in a suitable solvent like methanol in a reaction flask equipped with a stir bar.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (typically 10-20 mol% by weight of the substrate).

  • Hydrogenation Setup: Securely seal the flask. Evacuate the air from the flask and backfill with hydrogen gas. Repeat this process three times to ensure the reaction atmosphere is composed of hydrogen.

  • Reaction: Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within a few hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to recover any remaining product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude deprotected amine (S-HABA). The product can be purified further if necessary.[10]

Protocol 2: GABA A Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound (like S-HABA or GABOB) for the GABA A receptor by measuring its ability to displace a known radioligand.[5][11]

Materials:

  • Rat brain membrane preparation (source of GABA A receptors)

  • Radioligand: [³H]Muscimol or [³H]GABA

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • Test compounds (S-HABA, GABOB enantiomers) at various concentrations

  • Non-specific binding control: High concentration of unlabeled GABA (e.g., 10 mM)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters and vacuum filtration manifold

Procedure:

  • Membrane Preparation: Thaw previously prepared rat brain membrane aliquots on ice. Wash the membranes twice with binding buffer by centrifugation (e.g., 140,000 x g for 30 min at 4°C) and resuspend in fresh binding buffer to a known protein concentration.[5]

  • Assay Setup: In test tubes, combine the membrane preparation (0.1-0.2 mg protein), the radioligand (e.g., 5 nM [³H]Muscimol), and varying concentrations of the test compound.

  • Controls: Prepare tubes for:

    • Total Binding: Membranes + radioligand (no test compound).

    • Non-specific Binding: Membranes + radioligand + a saturating concentration of unlabeled GABA.

  • Incubation: Incubate the tubes at 4°C for 45 minutes to allow binding to reach equilibrium.[5]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Immediately wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) from the resulting curve using non-linear regression. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualized Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Synthetic Utility of Cbz-S-HABA cluster_0 Synthesis of Amikacin (Simplified) Kanamycin Kanamycin A Derivative (Protected) Acylation Acylation Reaction Kanamycin->Acylation Cbz_HABA (S)-N-Cbz-4-amino- 2-hydroxybutyric acid (Activated Ester) Cbz_HABA->Acylation Protected_Amikacin Protected Amikacin Intermediate Acylation->Protected_Amikacin Deprotection Deprotection (Catalytic Hydrogenolysis) Protected_Amikacin->Deprotection Amikacin Amikacin (Final Product) Deprotection->Amikacin

Caption: Synthetic pathway for Amikacin utilizing Cbz-S-HABA.

GABAA_Signaling GABAergic Synaptic Transmission cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA in Vesicles GABA GABA (or Agonist like S-GABOB) GABA_vesicle->GABA releases AP Action Potential AP->GABA_vesicle triggers release GABA_A_Receptor GABAA Receptor (Ligand-Gated Cl- Channel) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx opens Hyperpolarization Membrane Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Influx->Hyperpolarization causes GABA->GABA_A_Receptor binds to

Caption: Simplified GABAA receptor signaling pathway.

Workflow for Competitive Radioligand Binding Assay prep Prepare Receptor Membranes, Radioligand, and Test Compounds incubate Incubate Components: Membranes + Radioligand + Test Compound prep->incubate filter Rapid Vacuum Filtration (Separates Bound from Free) incubate->filter quantify Quantify Bound Radioactivity (Liquid Scintillation Counting) filter->quantify analyze Data Analysis: Calculate IC50 and Ki quantify->analyze result Determine Binding Affinity analyze->result

Caption: Experimental workflow for a receptor binding assay.

References

Lack of Inter-Laboratory Validation Data for (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid Assays Necessitates Use of a Surrogate Study for Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

BETHESDA, MD – A thorough search of publicly available scientific literature and regulatory databases has revealed no specific inter-laboratory validation studies for the quantitative analysis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid. This absence of collaborative trial data prevents a direct comparison of assay performance across different laboratories for this specific analyte.

In light of this data gap, this guide presents a summary and analysis of a validation study for a structurally related compound, 4-amino-3-hydroxybutyric acid (GABOB). The methodologies and performance characteristics detailed herein serve as a valuable reference point and a practical example for researchers, scientists, and drug development professionals who may be developing or validating their own assays for this compound. The presented data is based on a single-laboratory validation and should be interpreted as an illustrative guide rather than a definitive inter-laboratory comparison.

Illustrative Assay Performance: The Case of 4-amino-3-hydroxybutyric acid

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 4-amino-3-hydroxybutyric acid in pharmaceutical tablet formulations provides a useful case study. The method demonstrated specificity, linearity, accuracy, and precision, making it suitable for its intended purpose.

Summary of Quantitative Data

The performance of the RP-HPLC method for 4-amino-3-hydroxybutyric acid is summarized in the table below.

Performance CharacteristicResult
Linearity Range 0.40 - 0.60 mg/mL
Correlation Coefficient (r) 0.997
Accuracy 100.1%
Precision (Repeatability, RSD) 0.68%
Intermediate Precision (RSD) 1.70%
Experimental Protocol: RP-HPLC Method for 4-amino-3-hydroxybutyric acid

Objective: To quantify 4-amino-3-hydroxybutyric acid in a finished pharmaceutical product (tablets) without the need for derivatization.

Instrumentation and Conditions:

  • Chromatograph: A standard HPLC system equipped with a UV detector.

  • Column: RP-18 column.

  • Mobile Phase: 0.01 M sodium heptasulphonate solution, with the pH adjusted to 2.4.

  • Detection: UV at 210 nm.

Procedure:

  • Standard Preparation: A standard solution of 4-amino-3-hydroxybutyric acid was prepared in the mobile phase.

  • Sample Preparation: Tablet samples were processed to extract the active pharmaceutical ingredient and diluted with the mobile phase to a concentration within the established linearity range.

  • Chromatography: The standard and sample solutions were injected into the HPLC system.

  • Quantification: The concentration of 4-amino-3-hydroxybutyric acid in the samples was determined by comparing the peak area with that of the standard.

Validation Parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix was confirmed.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte was established over the range of 0.40-0.60 mg/mL.

  • Accuracy: The closeness of the test results obtained by the method to the true value was determined to be 100.1%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample was evaluated under both repeatability (intra-assay) and intermediate (inter-assay) conditions, with relative standard deviations of 0.68% and 1.70%, respectively.

  • Robustness: The reliability of the analysis with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, counter-ion concentration) was also assessed.

Visualizing the Path to Validated Assays

To ensure the reliability and consistency of analytical data, a structured validation process is imperative. The following diagrams illustrate a typical workflow for an inter-laboratory validation study and the logical relationship of key validation parameters.

G cluster_planning Planning and Protocol cluster_execution Execution Phase cluster_analysis Data Analysis and Reporting A Define Analytical Requirement B Develop Standardized Protocol A->B C Select Participating Laboratories B->C D Distribute Protocol and Samples C->D E Laboratories Perform Assay D->E F Submit Data to Coordinating Lab E->F G Statistical Analysis of Results F->G H Evaluate Reproducibility and Repeatability G->H I Prepare Final Validation Report H->I

Inter-laboratory validation workflow.

G Method_Validation Method_Validation Accuracy Accuracy Method_Validation->Accuracy Closeness to true value Precision Precision Method_Validation->Precision Agreement between measurements Specificity Specificity Method_Validation->Specificity Analyte identification Linearity Linearity Method_Validation->Linearity Proportionality to concentration Range Range Method_Validation->Range Acceptable precision/accuracy interval Robustness Robustness Method_Validation->Robustness Resilience to variations LOD_LOQ LOD_LOQ Method_Validation->LOD_LOQ Detection/Quantitation limits Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Reproducibility Reproducibility Precision->Reproducibility

Key parameters in analytical method validation.

Safety Operating Guide

Proper Disposal of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid is critical for maintaining a safe and compliant laboratory environment. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals, ensuring that disposal practices adhere to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Ensure that all handling of the compound, especially when generating dust or aerosols, is conducted in a well-ventilated area, preferably within a chemical fume hood[1][2]. In the event of skin or eye contact, rinse the affected area immediately and thoroughly with water and seek medical attention if irritation persists[1][2].

Disposal Protocol

The recommended disposal method for this compound is to treat it as chemical waste and dispose of it through an appropriate treatment and disposal facility in accordance with local, state, and federal regulations[1]. Do not dispose of this chemical down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.

Step-by-Step Disposal Procedure:

  • Containerization:

    • Place the waste this compound, including any contaminated materials such as weighing paper or pipette tips, into a clearly labeled, leak-proof, and compatible waste container[3][4][5].

    • Ensure the container is kept tightly closed when not in use[1][2].

  • Labeling:

    • Label the waste container with "Hazardous Waste" (or as required by your institution) and the full chemical name: "this compound."

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area away from incompatible materials[3][4].

    • The storage area should be well-ventilated and have secondary containment to prevent spills.

  • Disposal Request:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC12H15NO5[6][7]
Molecular Weight253.25 g/mol [6][7]
Melting Point75-78 °C[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for disposal check_sds Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines start->check_sds is_hazardous Is it classified as hazardous waste or does the SDS recommend professional disposal? check_sds->is_hazardous professional_disposal Treat as Chemical Waste: - Package in a labeled, sealed, compatible container. - Store in a designated hazardous waste area. - Arrange for pickup by EHS or a licensed contractor. is_hazardous->professional_disposal Yes non_hazardous_path Follow institutional guidelines for non-hazardous chemical waste. is_hazardous->non_hazardous_path No end End: Proper Disposal Complete professional_disposal->end non_hazardous_path->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific environmental health and safety protocols and the manufacturer's safety data sheet for the most accurate and up-to-date disposal information.

References

Personal protective equipment for handling (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for handling (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid (CAS No: 40371-50-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), a detailed operational plan, and a compliant disposal strategy.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a crystalline amino acid derivative that requires careful handling to avoid potential health hazards. Based on available safety data, this compound may cause skin and eye irritation, and could be harmful if inhaled.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Required Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye and Face Protection Chemical Splash Goggles or Face ShieldANSI Z87.1 certifiedTo protect eyes from dust particles and accidental splashes.[3][4]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option.[5][6]To prevent skin contact and irritation.[1]
Body Protection Laboratory CoatStandardTo protect skin and clothing from contamination.[3][5]
Respiratory Protection Dust mask or respiratorNIOSH-approvedTo prevent inhalation of the powdered compound, especially when handling larger quantities or when dust generation is likely.[1][4]

II. Operational Plan for Safe Handling

Follow these step-by-step instructions to ensure the safe handling of this compound in a laboratory setting.

Step 1: Preparation and Engineering Controls

  • Work in a well-ventilated area.[1]

  • For procedures with a high likelihood of dust generation, use a chemical fume hood or a glove box.

  • Ensure that an eyewash station and a safety shower are readily accessible.[3]

Step 2: Weighing and Aliquoting

  • Handle the compound as a powder. Avoid crushing or grinding the material outside of a controlled environment.

  • When weighing, use a balance inside a fume hood or a ventilated enclosure to minimize dust dispersion.

  • Use appropriate tools (e.g., spatulas) to handle the solid material.

Step 3: Solution Preparation

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If the dissolution process is exothermic, use a cooling bath to control the temperature.

Step 4: Post-Handling Procedures

  • Thoroughly clean all equipment and the work area after use.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace Ensure safety measures are in place weigh Weigh Compound in Fume Hood prep_workspace->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve Use in experiment decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate After experiment completion dispose Dispose of Waste decontaminate->dispose Segregate waste properly

Caption: Workflow for the safe handling of this compound.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation

  • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper), must be collected in a dedicated and clearly labeled hazardous waste container.[5]

Step 2: Container Labeling

  • The hazardous waste container must be sealed and labeled with the full chemical name: "this compound" and appropriate hazard symbols.[5]

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Step 4: Final Disposal

  • Dispose of the chemical waste through an approved hazardous waste disposal facility.[5]

  • Adhere to all local, state, and federal regulations for the disposal of chemical waste.[2][5] Carbamate wastes may have specific land disposal restrictions and treatment standards set by the Environmental Protection Agency (EPA).[7]

In Case of a Spill:

  • In the event of a spill, absorb the material with an inert absorbent such as vermiculite or dry sand.

  • Collect the absorbed material and place it in the designated hazardous waste container for disposal.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid
Reactant of Route 2
Reactant of Route 2
(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.